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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 4-Oxo Gemifloxacin

Introduction: Defining 4-Oxo Gemifloxacin in the Context of Fluoroquinolone Antibiotics Gemifloxacin, a potent fourth-generation fluoroquinolone antibiotic, is chemically designated as (R,S)-7-[(4Z)-3-(aminomethyl)-4-(me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining 4-Oxo Gemifloxacin in the Context of Fluoroquinolone Antibiotics

Gemifloxacin, a potent fourth-generation fluoroquinolone antibiotic, is chemically designated as (R,S)-7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid[1][2][3]. The term "4-Oxo Gemifloxacin" refers to the parent molecule itself, with the "4-oxo" designation highlighting the ketone group at the fourth position of the 1,8-naphthyridine core. This structural feature is integral to the pharmacological activity of Gemifloxacin and other fluoroquinolones. This guide provides a comprehensive overview of the molecular formula and weight of Gemifloxacin, along with detailed methodologies for its analytical characterization, tailored for researchers and professionals in drug development.

Gemifloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication[2][4][5]. Its clinical efficacy in treating respiratory tract infections underscores the importance of precise analytical methods to ensure its quality and purity in pharmaceutical formulations[3][4].

Core Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient is paramount for its development and quality control. The key identifiers for Gemifloxacin are summarized below.

PropertyValueSource
Molecular Formula C18H20FN5O4[6][7]
Molecular Weight 389.4 g/mol [6][7]
IUPAC Name 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid[7]
CAS Number 175463-14-6[6]

Analytical Characterization: Methodologies and Workflows

The confirmation of Gemifloxacin's identity, purity, and concentration in a sample relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a cornerstone analytical technique for the routine analysis of Gemifloxacin in pharmaceutical preparations due to its high resolution and sensitivity[8].

  • Standard and Sample Preparation:

    • Prepare a stock solution of Gemifloxacin reference standard (e.g., 1 mg/mL) in a suitable solvent such as methanol[3].

    • For tablet analysis, weigh and powder ten tablets. An amount of powder equivalent to a single dose is dissolved in a known volume of solvent, subjected to sonication to ensure complete dissolution, and filtered to remove excipients[9].

    • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 10-200 ng/mL)[1].

    • Dilute the sample solution to fall within the concentration range of the calibration curve.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly employed for the separation.

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically used[8]. The gradient or isocratic elution profile should be optimized to achieve good peak shape and resolution.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection at a wavelength where Gemifloxacin exhibits significant absorbance, such as 270 nm, is often used[3]. Fluorescence detection can also be employed for enhanced sensitivity, with excitation and emission wavelengths around 325 nm and 390 nm, respectively, after derivatization[1][8].

  • Data Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine its concentration by interpolating its peak area on the calibration curve.

    • The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity[1].

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Working_Standards Create Working Standards (10-200 ng/mL) Stock_Solution->Working_Standards Injection Inject Samples and Standards Working_Standards->Injection Tablet_Sample Prepare Tablet Sample (Dissolve, Sonicate, Filter) Tablet_Sample->Injection HPLC_System HPLC System (C18 Column, UV/Fluorescence Detector) HPLC_System->Injection Chromatogram Generate Chromatogram Injection->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Gemifloxacin in Sample Calibration_Curve->Quantification Validation Method Validation (ICH) Quantification->Validation

Caption: A generalized workflow for the quantification of Gemifloxacin using HPLC.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Confirmation

For unequivocal structural elucidation and confirmation of molecular weight, Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are indispensable.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio (m/z) of Gemifloxacin, providing experimental verification of its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. These techniques are crucial for confirming the connectivity of atoms and the overall structure of Gemifloxacin and its potential impurities or degradation products[10].

Overview of Synthetic Pathway

The synthesis of Gemifloxacin derivatives generally involves the condensation of a functionalized pyrrolidine side chain with the core 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[7][11]naphthyridine-3-carboxylic acid[12].

Synthesis_Pathway Start_Material_A 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid Condensation Condensation Reaction Start_Material_A->Condensation Start_Material_B Functionalized Pyrrolidine Derivative Start_Material_B->Condensation Gemifloxacin Gemifloxacin Condensation->Gemifloxacin

Caption: A simplified representation of the general synthetic route to Gemifloxacin.

Conclusion

This technical guide has delineated the fundamental physicochemical properties of 4-Oxo Gemifloxacin, confirming its molecular formula as C18H20FN5O4 and molecular weight as 389.4 g/mol . The established analytical workflows, particularly HPLC for quantification and MS and NMR for structural verification, provide a robust framework for the quality control and characterization of this important fluoroquinolone antibiotic. The provided protocols and diagrams serve as a practical resource for researchers and professionals in the pharmaceutical sciences.

References

  • Factive; INN: Gemifloxacin - EMA. (2006, April 19). Retrieved from [Link]

  • Gemifloxacin Monograph for Professionals - Drugs.com. (n.d.). Retrieved from [Link]

  • (gemifloxacin mesylate) Tablets WARNING: Fluoroquinolones, including FACTIVE - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Structural elucidation of gemifloxacin mesylate degradation product - PubMed. (2016, March 15). Retrieved from [Link]

  • Spectrophotometric Determination of Gemifloxacin Mesylate, Moxifloxacin Hydrochloride, and Enrofloxacin in Pharmaceutical Formulations Using Acid Dyes - PMC. (n.d.). Retrieved from [Link]

  • A Liquid Chromatographic Analysis of Gemifloxacin in Pharmaceutical Preparations Using 4-bromomethyl-7- methoxycoumarin Reagent - Bezmialem Science. (2019, December 12). Retrieved from [Link]

  • Gemifloxacin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

  • Stability-Indicating Methods for the Determination of Gemifloxaci - IT Medical Team. (2015, June 5). Retrieved from [Link]

  • A Liquid Chromatographic Analysis of Gemifloxacin in Pharmaceutical Preparations Using 4-bromomethyl-7-methoxycoumarin Reagent - ResearchGate. (2025, December 21). Retrieved from [Link]

  • Spectrophotometric methods for the determination of gemifloxacin mesylate in pure form and pharmaceutical formulations | TSI Journals. (2010, January 25). Retrieved from [Link]

  • Synthesis and in-vitro antibacterial activity of gemifloxacin derivatives containing. (n.d.). Retrieved from [Link]

  • (gemifloxacin mesylate) Tablets WARNING: Fluoroquinolones, including FACTIVE - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Gemifloxacin description - wikidoc. (2014, January 8). Retrieved from [Link]

  • Biochemical Characterization of New Gemifloxacin Schiff Base (GMFX-o-phdn) Metal Complexes and Evaluation of Their Antimicrobial Activity against Some Phyto- or Human Pathogens - PMC. (n.d.). Retrieved from [Link]

Sources

Exploratory

Identification of Gemifloxacin Oxidative Degradation Products: An In-Depth Technical Guide

Executive Summary Gemifloxacin mesylate (GFM) is a potent, fourth-generation synthetic fluoroquinolone antibacterial agent characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gemifloxacin mesylate (GFM) is a potent, fourth-generation synthetic fluoroquinolone antibacterial agent characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its clinical efficacy is driven by a unique structural moiety: a 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring at the C7 position of the naphthyridine core. However, this complex architecture introduces specific chemical vulnerabilities.

During drug development, manufacturing, and storage, GFM is susceptible to environmental stressors. Understanding its degradation profile—particularly under oxidative stress—is a critical regulatory requirement (ICH Q1A/Q1B) for establishing shelf-life and ensuring patient safety. This whitepaper provides a comprehensive, causality-driven guide to the experimental workflows, analytical methodologies, and structural elucidation techniques required to identify gemifloxacin oxidative degradation products.

Mechanistic Causality of Oxidative Degradation

To effectively identify degradation products, one must first understand the chemical causality behind their formation. Fluoroquinolones generally undergo degradation via oxidation at the piperazine or pyrrolidine rings.

In the case of gemifloxacin, oxidative stress initiates electron transfer mechanisms that target electron-rich centers[1]. The primary sites of vulnerability include:

  • The Pyrrolidinyl Nitrogen: Susceptible to N-oxidation, where reactive oxygen species (ROS) donate an oxygen atom, increasing the molecular weight by 16 Da.

  • The C-N Bond of the C7 Substituent: Prolonged oxidative stress, often coupled with hydrolytic conditions, can lead to the cleavage of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring entirely[2].

  • The Methoxyimino Group: Radical attack can compromise the double bond, leading to secondary degradants.

By anticipating these specific molecular shifts, analytical scientists can optimize their mass spectrometry parameters (e.g., targeted MRM transitions) rather than relying purely on untargeted scanning.

Experimental Protocol: Oxidative Forced Degradation

A scientifically rigorous forced degradation study must be a self-validating system. This means incorporating strict controls to differentiate true active pharmaceutical ingredient (API) degradation products from reagent artifacts or mobile phase interactions.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 10 mg of Gemifloxacin Mesylate standard. Dissolve in 10 mL of HPLC-grade methanol to achieve a primary stock solution of 1 mg/mL[3].

  • Stress Induction: Transfer 5 mL of the stock solution into a 25 mL amber volumetric flask (amber glass is mandatory to prevent concurrent photolytic degradation, as GFM is highly sensitive to UV-A radiation[2]). Add 5 mL of 30% H2​O2​ [3].

  • Incubation: Seal the flask and incubate at room temperature. Mild degradation is typically observed after 2 hours, but the solution can be kept for up to 24 hours to achieve the regulatory target of 5–20% degradation[3].

  • Reaction Quenching (Critical Step): Before injection, the oxidative reaction must be halted. Add a stoichiometric amount of sodium bisulfite to neutralize residual H2​O2​ . Causality: Failing to quench the peroxide can lead to on-column degradation during HPLC analysis, yielding false positives, and can severely damage the C18 stationary phase.

  • Dilution and Filtration: Dilute the quenched sample with the initial mobile phase to a suitable analytical concentration (e.g., 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Control Preparation: Prepare a parallel control sample replacing H2​O2​ with HPLC-grade water, subjected to the exact same incubation and quenching steps.

Workflow Start Gemifloxacin Mesylate Stock Solution (1 mg/mL) Stress Oxidative Stress (30% H2O2) Start->Stress Incubate Incubation in Amber Flask (RT, 2-24 hrs) Stress->Incubate Quench Quench Reaction (Sodium Bisulfite) Incubate->Quench LC Chromatographic Separation (Stability-Indicating HPLC) Quench->LC MS Mass Spectrometry (LC-MS/MS / Q-TOF) LC->MS Elucidation Structural Elucidation & Pathway Mapping MS->Elucidation

Experimental and analytical workflow for GFM oxidative forced degradation.

Analytical Methodologies for Identification

Chromatographic Separation (HPLC/UPLC)

A stability-indicating method (SIM) is required to resolve the parent drug from its degradants.

  • Stationary Phase: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm) is highly effective[4].

  • Mobile Phase: Gradient elution using an acidic buffer (e.g., 0.1% trifluoroacetic acid, pH 2.5) and an organic modifier (methanol or acetonitrile) ensures the protonation of the basic pyrrolidinyl nitrogen, preventing peak tailing[4].

  • Detection: UV detection at 287 nm captures the naphthyridine chromophore[4].

Structural Elucidation (LC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive tool for structural elucidation[5].

  • Ionization: Electrospray ionization in positive mode (ESI+) is optimal. The parent GFM molecule yields a distinct [M+H]+ precursor ion at m/z 390.4.

  • Fragmentation (MS2): By applying collision-induced dissociation (CID), the fragmentation pattern of the oxidative degradants is compared against the parent drug. An oxidative degradant exhibiting an m/z of 406.4 indicates a direct N-oxidation event (+16 Da). Conversely, significant mass losses (e.g., loss of the 184 Da side chain) indicate oxidative cleavage of the pyrrolidinyl ring, resulting in a core structure similar to hydrolytic degradants[2].

Pathway Parent Gemifloxacin (GFM) m/z 390.4 [M+H]+ ROS Reactive Oxygen Species (H2O2 / OH•) Parent->ROS Intermediate Electron Transfer / Radical Formation ROS->Intermediate Prod1 N-Oxidation Product (+16 Da, m/z 406.4) Intermediate->Prod1 N-Oxidation Prod2 Pyrrolidinyl Ring Cleavage (Loss of C7 side chain) Intermediate->Prod2 C-N Cleavage Prod3 Methoxyimino Oxidation (Secondary Degradant) Intermediate->Prod3 Radical Attack

Mechanistic pathways of Gemifloxacin oxidative degradation.

Quantitative Data Summary

Kinetic studies reveal that the oxidative degradation of GFX follows zero-order kinetics, with a specific degradation rate constant ( k ) of 4.036 ng/hr and a half-life ( t1/2​ ) of 18.581 hours under standardized conditions[6]. The table below summarizes the behavioral profile of Gemifloxacin under various stress conditions for comparative context.

Stress ConditionReagent / ParameterDurationObservation / Kinetics
Oxidative 30% H2​O2​ 2 to 24 hoursMild degradation begins at 2 hours. Follows zero-order kinetics ( k = 4.036 ng/hr)[3][6].
Acid Hydrolysis 1 M HCl8 hours (Reflux)Highly susceptible. 81.6% degradation observed in 0.1 M HCl after 2 hours[3][7].
Alkaline Hydrolysis 0.2 M NaOH8 hours (Reflux)Major degradation product formed via loss of the pyrrolidinyl ring[2][3].
Thermal 100°C (Aqueous)12 hoursNo significant degradation observed in purely aqueous solutions[3][6].
Photolytic UV-A RadiationVariableHighly susceptible to photocatalytic degradation; complete loss of antimicrobial activity[2][8].

Conclusion

The identification of gemifloxacin oxidative degradation products is a highly specialized analytical endeavor that bridges organic chemistry mechanisms with advanced instrumental analysis. By employing a tightly controlled, self-validating forced degradation protocol and leveraging the mass-shifting resolution of LC-MS/MS, researchers can accurately map the degradation pathways of GFM. This rigorous approach not only satisfies ICH regulatory mandates but fundamentally ensures the pharmacological safety and stability of the final dosage form.

References

  • Mahmoud, A. M., Atia, N. N., El-Shabouri, S. R., & El-Koussi, W. M. (2015). Development and Validation of Stability Indicating HPTLC Assay for Determination of Gemifloxacin Mesylate in Dosage Forms. Scientific Research Publishing (SCIRP). Retrieved from [Link]

  • Paim, C. S., et al. (2016). Structural elucidation of gemifloxacin mesylate degradation product. PubMed / National Institutes of Health. Retrieved from[Link]

  • Abo-Elmagd, I. F., et al. (2026). Fast and simple spectrophotometric methods for determination of gemifloxacin in the presence of its photocatalytic degradation products. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study (Mechanistic reference for oxidative electron transfer). Retrieved from [Link]

  • Academia.edu. Spectrofluorimetric analysis of gemifloxacin mesylate in pharmaceutical formulations. Retrieved from [Link]

Sources

Foundational

Structural Elucidation of the 4-Oxo Gemifloxacin Metabolite: A Comprehensive Technical Guide

Executive Summary Gemifloxacin mesylate is a potent, broad-spectrum fluoroquinolone antibacterial agent characterized by a unique 3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl moiety at the C-7 position of the naphthyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gemifloxacin mesylate is a potent, broad-spectrum fluoroquinolone antibacterial agent characterized by a unique 3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl moiety at the C-7 position of the naphthyridine core [1]. While this functional group enhances its spectrum of activity, the methoxyimino bond is susceptible to hydrolytic cleavage in vivo and during forced degradation, leading to the formation of the 4-Oxo Gemifloxacin metabolite (also designated as Gemifloxacin USP Related Compound C, CAS: 284474-31-3) [2, 4].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a self-validating analytical framework for the generation, isolation, and absolute structural elucidation of this specific oxo-metabolite.

Mechanism of Formation: The Vulnerability of the Methoxyimino Group

The structural integrity of pharmaceutical compounds dictates their pharmacokinetic behavior. In Gemifloxacin, the imine double bond ( C=N−O−CH3​ ) on the pyrrolidine ring acts as a prime site for nucleophilic attack by water under physiological or stress conditions (acidic/alkaline hydrolysis) [3].

Causality in Degradation: The hydrolysis of the methoxyimino group proceeds via a carbinolamine intermediate. Subsequent collapse of this intermediate expels O -methylhydroxylamine as a leaving group, yielding a stable, cyclopentanone-like ketone at the 4-position of the pyrrolidine ring. Understanding this pathway is critical for predictive impurity profiling and establishing stability-indicating analytical methods.

Pathway A Gemifloxacin (Methoxyimino Moiety) B Hydrolytic Attack (H2O / H+ or OH-) A->B C Carbinolamine Intermediate B->C D 4-Oxo Gemifloxacin (Ketone Metabolite) C->D - H2O E O-Methylhydroxylamine (Leaving Group) C->E Cleavage

Mechanistic pathway of Gemifloxacin methoxyimino hydrolysis to the 4-oxo metabolite.

Analytical Workflow: A Self-Validating System

To unequivocally elucidate the structure of the 4-Oxo Gemifloxacin metabolite, a multi-tiered, self-validating analytical workflow is required.

  • LC-MS/MS acts as the scout, identifying the mass shift corresponding to the loss of the methoxyimino group.

  • Preparative HPLC acts as the purifier, physically isolating the target molecule from the parent API.

  • NMR Spectroscopy acts as the judge, providing absolute proof of atomic connectivity to rule out isomeric degradation products.

Workflow Step1 1. In Vitro / Stress Generation (Acid/Base Hydrolysis) Step2 2. LC-MS/MS Profiling (Detect -29 Da Mass Shift) Step1->Step2 Step3 3. Preparative HPLC (Targeted Fraction Isolation) Step2->Step3 Step4 4. HRMS Analysis (Exact Mass & Formula) Step3->Step4 Step5 5. 1D/2D NMR Spectroscopy (Absolute Structure Confirmation) Step4->Step5

Self-validating analytical workflow for the isolation and structural elucidation of the metabolite.

Step-by-Step Experimental Methodologies

Protocol 1: Forced Degradation & Metabolite Generation

Purpose: To synthesize the 4-Oxo metabolite in sufficient quantities for NMR analysis.

  • Preparation: Weigh exactly 50.0 mg of Gemifloxacin mesylate into a 50 mL round-bottom flask.

  • Hydrolysis: Dissolve the API in 10 mL of 1.0 M HCl (acidic stress) or 0.2 M NaOH (alkaline stress).

  • Thermal Stress: Reflux the solution at 80°C for 8 hours under continuous magnetic stirring [3].

  • Quenching (Critical Step): Cool the reaction mixture to room temperature (20–25°C). Neutralize the solution to pH 7.0 using 1 M NaOH or 1 M HCl. Causality: Neutralization is mandatory to halt the degradation kinetics and prevent stripping the stationary phase of the preparative HPLC column.

  • Filtration: Pass the neutralized solution through a 0.22 µm PTFE syringe filter.

Protocol 2: Chromatographic Isolation (Prep-HPLC)

Purpose: To physically isolate the 4-Oxo metabolite from the parent drug and secondary degradants.

  • System Setup: Equip a preparative HPLC system with a C18 column (250 mm × 21.2 mm, 5 µm). Set the UV-Vis diode array detector (DAD) to monitor at 254 nm and 270 nm.

  • Mobile Phase: Prepare Solvent A (0.1% Formic acid in MS-grade water) and Solvent B (Acetonitrile).

  • Gradient Elution: Initiate at 10% B, ramp to 60% B over 30 minutes at a flow rate of 15.0 mL/min.

  • Fraction Collection: Inject 1.0 mL of the filtered degradation mixture. Collect the fraction corresponding to the 4-Oxo metabolite. Note: The ketone metabolite typically elutes earlier than the parent drug due to increased polarity.

  • Lyophilization: Freeze-dry the collected fractions at -50°C under vacuum to obtain the pure 4-Oxo Gemifloxacin powder.

Protocol 3: Structural Elucidation (HRMS and NMR)

Purpose: To confirm the exact molecular formula and atomic connectivity.

  • HRMS Analysis: Dissolve 1 mg of the lyophilized powder in 1 mL of Methanol:Water (50:50). Infuse into an ESI-QTOF mass spectrometer in positive ion mode.

  • NMR Sample Prep: Dissolve 10 mg of the isolated compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing Tetramethylsilane (TMS) as an internal reference.

  • Data Acquisition: Acquire 1 H NMR (400 MHz, 64 scans) and 13 C NMR (100 MHz, 1024 scans). Perform 2D HSQC and HMBC to map carbon-proton correlations.

Data Presentation & Interpretation

High-Resolution Mass Spectrometry (HRMS)

The first layer of validation is the mass shift. The cleavage of the methoxyimino group ( =N−O−CH3​ ) and subsequent replacement with a ketone ( =O ) results in a net loss of CH3​N (Exact mass: 29.0265 Da).

Table 1: HRMS Data Comparison

CompoundMolecular FormulaTheoretical Exact Mass (Da)Observed [M+H]+ ( m/z )Mass Shift ( Δ Da)
Gemifloxacin C18​H20​FN5​O4​ 389.1500390.1578-
4-Oxo Gemifloxacin C17​H17​FN4​O4​ 360.1234361.1312-29.0266
Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS proves the empirical formula, NMR is the ultimate arbiter of structure. The transformation from an imine to a ketone drastically alters the electronic environment of the pyrrolidine ring.

Table 2: Key NMR Chemical Shifts for Structural Elucidation (DMSO- d6​ )

NucleusPosition / MoietyGemifloxacin (ppm)4-Oxo Gemifloxacin (ppm)Diagnostic Significance
1 HMethoxy ( −OCH3​ )~3.85 (s, 3H)Absent Confirms the loss of the methoxyimino leaving group.
1 HPyrrolidine ( C5​−H2​ )~4.20 (m, 2H)~3.70 (s, 2H)Shift is caused by the adjacent ketone formation altering local shielding.
13 CImine ( C=N−O )~154.0Absent Confirms cleavage of the C=N double bond.
13 CKetone ( C=O , pyrrolidine)Absent~208.5 Definitive proof of the cyclopentanone-like structure[3].
13 CMethoxy ( −OCH3​ )~62.0Absent Corroborates 1 H NMR data for the loss of the methoxy group.

Expert Insight: The appearance of the 13 C signal at ~208.5 ppm is the definitive, self-validating proof of the 4-Oxo Gemifloxacin structure. Standard amide or carboxylic acid carbonyls resonate between 160–180 ppm (as seen in the naphthyridine core). A shift >200 ppm is exclusively diagnostic of an aliphatic ketone within a 5-membered ring, perfectly matching the proposed structure of Gemifloxacin Related Compound C [4].

Conclusion

The structural elucidation of the 4-Oxo Gemifloxacin metabolite requires a rigorous, multi-disciplinary approach. By coupling forced degradation with LC-MS/MS profiling and preparative HPLC, researchers can isolate the specific degradant. Subsequent HRMS and multinuclear NMR spectroscopy provide an airtight, self-validating dataset that confirms the hydrolytic conversion of the methoxyimino moiety into a pyrrolidine ketone. This workflow not only satisfies stringent regulatory requirements for impurity profiling but also deepens our mechanistic understanding of fluoroquinolone stability.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9571107, Gemifloxacin." PubChem.[Link]

  • U.S. Food and Drug Administration (FDA). "FACTIVE (gemifloxacin mesylate) Tablets Label." FDA.gov.[Link]

  • Rao, R. N., et al. "Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy." Biomedical Chromatography 25.11 (2011): 1222-1229.[Link]

Exploratory

A Technical Guide to the Solubility Profile of 4-Oxo Gemifloxacin in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from formulation and manufacturing to bioav...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from formulation and manufacturing to bioavailability. Gemifloxacin, a fourth-generation fluoroquinolone antibiotic, is characterized by its 4-oxo-1,8-naphthyridine-3-carboxylic acid core, a structure that dictates its interactions with various solvents.[1][2] This technical guide provides an in-depth examination of the solubility profile of 4-Oxo Gemifloxacin (henceforth referred to as Gemifloxacin). We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a validated, step-by-step protocol for experimental solubility determination using the gold-standard shake-flask method, and discuss the practical implications of this data for pharmaceutical research and development. This document is intended for researchers, formulation scientists, and analytical chemists working on the characterization and development of fluoroquinolone antibiotics.

Introduction: The Critical Role of Solubility in Gemifloxacin Development

Gemifloxacin is a synthetic broad-spectrum antibacterial agent valued for its potent activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains of Streptococcus pneumoniae.[3][4] Its efficacy is derived from its dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3][5] The chemical structure, featuring a carboxylic acid group, a tertiary amine in the cyclopropyl ring, and a pyrrolidinyl substituent, allows it to exist as a zwitterion at physiological pH, influencing its physicochemical properties.[5][6]

Understanding the solubility of Gemifloxacin in various organic solvents is paramount for several key areas of drug development:

  • Formulation Development: The choice of solvents is critical for developing stable and effective dosage forms, whether for oral tablets or potential parenteral solutions. Poor solubility can severely limit drug loading and bioavailability.[7][8]

  • Crystallization and Purification: Manufacturing processes rely on controlled crystallization from specific solvent systems to ensure high purity and the desired polymorphic form of the API.

  • Analytical Method Development: Solubility data is essential for creating robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), by informing the selection of appropriate mobile phase compositions.[1]

This guide will provide the foundational knowledge and practical methodology required to comprehensively map the solubility profile of Gemifloxacin.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility behavior of Gemifloxacin is a direct consequence of its molecular structure and related physicochemical properties.

Key Physicochemical Properties of Gemifloxacin:

PropertyValueSource
Molecular Formula C₁₈H₂₀FN₅O₄[6]
Molecular Weight 389.4 g/mol [2]
pKa₁ (Carboxylic Acid) ~6.4[6]
pKa₂ (Amino Group) ~9.0[6]
logP 2.3[6]
Appearance White to light brown solid[9]

The presence of both an acidic carboxylic group (pKa ~6.4) and a basic amino group (pKa ~9.0) means Gemifloxacin is a zwitterionic compound.[5][6] This duality is central to its solubility.

  • In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylate and protonated amine moieties of Gemifloxacin. Furthermore, their high dielectric constants can effectively solvate the charged zwitterionic form. Therefore, moderate to high solubility is anticipated. Gemifloxacin mesylate is reported to be soluble in water at 10 mg/mL.[9]

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They are effective at solvating polar molecules. Dimethyl sulfoxide (DMSO) is a particularly good solvent for a wide range of drugs due to its high polarity.[10] Indeed, Gemifloxacin mesylate shows solubility in DMSO greater than 10 mg/mL.[9] Complexes of Gemifloxacin have also been shown to be soluble in DMSO and DMF.[5]

  • In Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity and hydrogen bonding capacity of the Gemifloxacin molecule, very low solubility is expected in non-polar solvents, following the principle of "like dissolves like."

Experimental Determination of Thermodynamic Solubility

To obtain reliable and accurate solubility data, a standardized experimental protocol is essential. The Saturation Shake-Flask Method is universally recognized as the gold standard for determining thermodynamic solubility, providing a measure of the true equilibrium between the dissolved and solid states of the API.[11]

Rationale for the Shake-Flask Method

The shake-flask method is favored for its reliability and direct measurement of equilibrium solubility. By adding an excess of the solid API to the solvent and allowing it to agitate for an extended period (typically 24-72 hours), the system reaches a state of thermodynamic equilibrium.[11] This contrasts with kinetic solubility methods, which are faster but may overestimate solubility as they start from a DMSO stock solution and can lead to supersaturated, metastable solutions.[7][12] For formulation and regulatory purposes, thermodynamic solubility is the required standard.[13]

Detailed Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of Gemifloxacin in a given organic solvent at a controlled temperature (e.g., 25°C).

Materials:

  • Gemifloxacin API (powder form)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated HPLC-UV or UPLC-UV system for quantification[14]

Procedure:

  • Preparation: Add an excess amount of Gemifloxacin powder to a series of glass vials (performed in triplicate for each solvent). An "excess" ensures that a solid phase remains after equilibrium is reached. A starting point could be ~20 mg of API in 2 mL of solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 1°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48 hours.

    • Expert Insight: The 48-72 hour window is crucial to ensure true equilibrium, especially for compounds that may exhibit slow dissolution kinetics. Visual confirmation of remaining solid is necessary before proceeding.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same temperature for 1-2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.

    • Self-Validating Step: The filtration step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate the filter membrane and prevent drug adsorption.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of Gemifloxacin. The analytical method itself should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[15]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visual Workflow for Solubility Determination

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

G cluster_prep cluster_equil cluster_sampling cluster_analysis A Weigh excess Gemifloxacin API B Add organic solvent to vials (n=3) C Seal vials and place in shaker incubator (e.g., 25°C, 48h) B->C D Allow solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.22 µm syringe filter E->F G Perform accurate dilution of filtrate F->G H Quantify concentration via validated HPLC-UV G->H I Calculate final solubility (mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility Profile of Gemifloxacin: Data Summary

Organic SolventSolvent ClassSolubility @ TempMethodReference
WaterPolar Protic~350 µg/mL @ 37°C (pH 7.0)-[3][16]
WaterPolar Protic10 mg/mL (clear solution)-[9]
Dimethyl Sulfoxide (DMSO)Polar Aprotic>10 mg/mL-[9]
Dimethylformamide (DMF)Polar AproticSolubleQualitative[5]
MethanolPolar ProticData to be determinedShake-Flask-
EthanolPolar ProticData to be determinedShake-Flask-
AcetonitrilePolar AproticData to be determinedShake-Flask-
AcetonePolar AproticData to be determinedShake-Flask-
Ethyl AcetateModerately PolarData to be determinedShake-Flask-
DichloromethaneNon-PolarData to be determinedShake-Flask-

Interpretation of Results: Once populated, this table will provide a clear quantitative profile. A high solubility in alcohols like methanol and ethanol would suggest their utility in formulation or as co-solvents. Low solubility in less polar solvents like ethyl acetate would confirm the polar, zwitterionic nature of the molecule. This data is indispensable for rational solvent screening in crystallization and formulation processes.

Conclusion and Future Directions

This guide has established the theoretical basis and a robust experimental framework for determining the solubility profile of 4-Oxo Gemifloxacin in organic solvents. The zwitterionic nature of the molecule, stemming from its carboxylic acid and amino functional groups, is the primary driver of its solubility behavior, favoring polar solvents capable of hydrogen bonding. The shake-flask method remains the definitive technique for generating the accurate, thermodynamic solubility data required for advanced drug development.

For drug development professionals, systematically generating the data for the solvents listed above will create a comprehensive solubility map. This map is not merely an academic exercise; it is a critical tool that directly informs process chemistry, analytical method development, and the rational design of bioavailable drug products. Future work should also consider the effect of temperature on solubility, as this is crucial for designing and optimizing crystallization processes.[17]

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (2024). Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. (2018). Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024). Available from: [Link]

  • Gemifloxacin. PubChem, National Institutes of Health. Available from: [Link]

  • FACTIVE (gemifloxacin mesylate) Tablets Prescribing Information. U.S. Food and Drug Administration. Available from: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. International Council for Harmonisation (ICH). (2019). Available from: [Link]

  • Spectrophotometric Determination of Gemifloxacin Mesylate, Moxifloxacin Hydrochloride, and Enrofloxacin in Pharmaceutical Formulations Using Acid Dyes. PMC, National Institutes of Health. Available from: [Link]

  • Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences. (2025). Available from: [Link]

  • PRESCRIBING INFORMATION FACTIVE® (gemifloxacin mesylate) Tablets. U.S. Food and Drug Administration. Available from: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Pharmaceutics. (2016). Available from: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. (2021). Available from: [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. (2021). Available from: [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. (2025). Available from: [Link]

  • Validated Stability Indicating Assay of Gemifloxacin by different Chromatographic and Spectrophotometric methods of analysis. Journal of Chemical and Pharmaceutical Research. (2011). Available from: [Link]

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed, National Institutes of Health. (2024). Available from: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]

  • ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers M9. International Council for Harmonisation (ICH). Available from: [Link]

  • Q8(R2) Pharmaceutical Development. International Council for Harmonisation (ICH). (2009). Available from: [Link]

  • A Liquid Chromatographic Analysis of Gemifloxacin in Pharmaceutical Preparations Using 4-bromomethyl-7- methoxycoumarin Reagent. Bezmialem Science. (2019). Available from: [Link]

  • Gemifloxacin. PharmaCompass.com. Available from: [Link]

  • Spectrophotometric methods for the determination of gemifloxacin mesylate in pure form and pharmaceutical formulations. Trade Science Inc. Journals. (2010). Available from: [Link]

  • Biochemical Characterization of New Gemifloxacin Schiff Base (GMFX-o-phdn) Metal Complexes and Evaluation of Their Antimicrobial Activity against Some Phyto- or Human Pathogens. MDPI. (2022). Available from: [Link]

  • Gemifloxacin. Wikipedia. Available from: [Link]

Sources

Foundational

Theoretical Mass Spectrometry Profiling of 4-Oxo Gemifloxacin: A Mechanistic Guide for Impurity Characterization

Introduction & Context In the rigorous landscape of pharmaceutical drug development, the structural elucidation of degradation products is not merely a regulatory checkbox—it is a complex mechanistic puzzle. Gemifloxacin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

In the rigorous landscape of pharmaceutical drug development, the structural elucidation of degradation products is not merely a regulatory checkbox—it is a complex mechanistic puzzle. Gemifloxacin mesylate is a potent, broad-spectrum fluoroquinolone antibiotic characterized by a unique 3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl substituent.

Under specific stress conditions (particularly acidic hydrolysis), the methoxyimino group on the pyrrolidine ring undergoes cleavage, resulting in the formation of 4-Oxo Gemifloxacin (also known as Gemifloxacin Impurity 1 or USP Related Compound C; CAS: 284474-31-3) [1][3]. As a Senior Application Scientist, I rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for identifying such impurities. This whitepaper provides an in-depth theoretical framework for the mass spectrometric profiling of 4-Oxo Gemifloxacin, explaining the causality behind its ionization dynamics and collision-induced dissociation (CID) pathways.

Molecular Architecture & Ionization Dynamics

Before interpreting a mass spectrum, one must understand the molecule's gas-phase behavior. 4-Oxo Gemifloxacin (Molecular Formula: C₁₇H₁₇FN₄O₄) has a exact monoisotopic mass of 360.1234 Da .

During positive Electrospray Ionization (ESI+), the molecule readily accepts a proton to form the precursor ion [M+H]⁺ at m/z 361.13 . The site of protonation is critical. Recent advanced ion mobility mass spectrometry studies on fluoroquinolones reveal that these molecules form distinct gas-phase protomer populations [4]:

  • O-Protomers: Protonation occurs at the keto oxygen of the naphthyridine core. This structure drives charge-mediated fragmentation, specifically the loss of water (H₂O).

  • N-Protomers: Protonation occurs at the distal basic amine (in this case, the primary amine of the aminomethyl group). This drives charge-remote fragmentation, specifically the loss of carbon dioxide (CO₂).

Understanding these protomer populations explains why fluoroquinolones consistently exhibit parallel, rather than strictly sequential, primary fragmentation pathways.

Theoretical MS/MS Fragmentation Pathways

When the [M+H]⁺ precursor ion (m/z 361.13) is subjected to Collision-Induced Dissociation (CID), the kinetic energy is converted into internal vibrational energy, cleaving the weakest bonds. The fragmentation of 4-Oxo Gemifloxacin follows two primary domains: the Naphthyridine Core and the Oxopyrrolidine Ring .

Table 1: Theoretical Product Ions of 4-Oxo Gemifloxacin [M+H]⁺
Fragment IonExact m/zNeutral LossStructural Origin & Causality
[M+H]⁺ 361.13N/AProtonated precursor molecule generated via ESI+.
[M+H - NH₃]⁺ 344.1017.03 DaCleavage of the primary amine. The aminomethyl group is highly labile under low collision energy.
[M+H - H₂O]⁺ 343.1218.01 DaCharge-mediated loss of water from the carboxylic acid group, driven by the O-protomer population.
[M+H - CH₂NH₂]⁺ 331.1030.03 Daα-cleavage of the entire aminomethyl substituent from the pyrrolidine ring.
[M+H - CO₂]⁺ 317.1443.99 DaCharge-remote decarboxylation of the fluoroquinolone core, driven by the N-protomer population.
[M+H - H₂O - CO₂]⁺ 299.1362.00 DaSequential high-energy loss of both water and carbon dioxide, a universal hallmark of fluoroquinolones.
Fragmentation Pathway Visualization

FragmentationTree M [M+H]+ m/z 361.13 H2O [M+H - H2O]+ m/z 343.12 M->H2O -H2O (18 Da) O-Protomer driven CO2 [M+H - CO2]+ m/z 317.14 M->CO2 -CO2 (44 Da) N-Protomer driven NH3 [M+H - NH3]+ m/z 344.10 M->NH3 -NH3 (17 Da) CH2NH2 [M+H - CH2NH2]+ m/z 331.10 M->CH2NH2 -CH2NH2 (30 Da) H2OCO2 [M+H - H2O - CO2]+ m/z 299.13 H2O->H2OCO2 -CO2 (44 Da) CO2->H2OCO2 -H2O (18 Da)

Caption: Theoretical CID fragmentation pathways of 4-Oxo Gemifloxacin [M+H]+ at m/z 361.13.

Experimental Protocol: LC-MS/MS Workflow for Impurity Profiling

To empirically validate these theoretical fragments, a robust, self-validating LC-MS/MS methodology is required. The following protocol outlines the exact steps and the scientific causality behind each parameter [2].

Step 1: Forced Degradation & Sample Preparation
  • Action: Subject a 1 mg/mL Gemifloxacin mesylate standard to acidic hydrolysis (1M HCl at 60°C for 4 hours). Neutralize the sample and dilute 1:100 in the initial mobile phase.

  • Causality: The methoxyimino group of Gemifloxacin is susceptible to nucleophilic attack under acidic aqueous conditions. This cleaves the N-O bond, yielding the 4-oxo pyrrolidine derivative (Impurity 1). Dilution is mandatory to prevent column overloading and ESI ion suppression.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid serves a dual purpose. Chromatographically, it maintains an acidic pH to keep the carboxylic acid moiety protonated, preventing secondary interactions and peak tailing. Spectrometrically, it provides an abundant source of protons to drive ESI+ ionization.

Step 3: Electrospray Ionization (ESI+)
  • Action: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 30 V.

  • Causality: These parameters efficiently vaporize the LC effluent and transfer protons to the analyte, facilitating the formation of the O- and N-protomers required for comprehensive downstream fragmentation.

Step 4: Collision-Induced Dissociation (CID) & Detection
  • Action: Isolate the precursor ion at m/z 361.1 in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas in Q2. Detect product ions in Q3 (or via Time-of-Flight).

  • Causality: A CE ramp is a self-validating technique. Lower CE values (15-20 eV) gently cleave highly labile groups (generating m/z 344.10 via NH₃ loss), while higher CE values (25-35 eV) provide the energy required to break the robust naphthyridine core (generating m/z 317.14 and 299.13).

Workflow Visualization

LCMSWorkflow Prep Sample Prep Forced Degradation LC UHPLC Separation C18 Gradient Prep->LC Ion ESI+ Ionization Protomer Formation LC->Ion CID CID Fragmentation Q2 Collision Cell Ion->CID Detect Mass Detection TOF / QqQ CID->Detect

Caption: Step-by-step LC-MS/MS analytical workflow for 4-Oxo Gemifloxacin impurity profiling.

Conclusion

The identification of 4-Oxo Gemifloxacin relies heavily on interpreting its distinct mass spectrometric fingerprint. By understanding the exact mass of the precursor ion (m/z 361.13) and the mechanistic origins of its product ions (m/z 344.10, 343.12, 317.14, and 299.13), analytical scientists can confidently differentiate this critical degradation product from the parent API and other related substances.

References

  • Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy Biomedical Chromatography (PubMed) URL:[Link]

  • Exploring Fluoroquinolone Protomer Populations Formed with MALDI and Plasma Post-Ionization Mass Spectrometry ChemRxiv / American Chemical Society (ACS) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development for 4-Oxo Gemifloxacin Detection

Executive Summary Gemifloxacin mesylate is a potent, broad-spectrum fluoroquinolone antibacterial agent. During manufacturing and storage, it is highly susceptible to environmental stressors—particularly oxidation and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gemifloxacin mesylate is a potent, broad-spectrum fluoroquinolone antibacterial agent. During manufacturing and storage, it is highly susceptible to environmental stressors—particularly oxidation and photolysis—which lead to the formation of related substances such as 4-oxo gemifloxacin derivatives[1][2]. Detecting and quantifying these degradation products is a critical regulatory requirement. This application note details the mechanistic rationale and a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to isolate Gemifloxacin from its critical oxidative impurity, 4-Oxo Gemifloxacin.

Mechanistic Rationale & Chromatographic Causality

Developing a robust method for fluoroquinolones requires overcoming specific physicochemical hurdles. As an Application Scientist, one must design the method around the molecule's structural liabilities:

  • Stationary Phase Selection: Fluoroquinolones possess basic nitrogen atoms within their pyrrolidine/piperazine moieties. These basic sites strongly interact with free, unreacted silanol groups on standard silica-based columns, resulting in severe peak tailing and loss of resolution. To negate this, a highly deactivated, densely end-capped C18 stationary phase (e.g., Inertsil ODS-3V or Luna Omega C18) is mandatory[1][3].

  • Mobile Phase pH & Ion-Pairing: The mobile phase must be strictly maintained at an acidic pH (2.5 – 3.0). At this pH, the carboxylic acid group on the naphthyridine core is protonated, increasing the molecule's hydrophobicity and retention on the reversed-phase column[1]. Furthermore, adding an amine modifier like Triethylamine (TEA) or using Trifluoroacetic acid (TFA) provides competitive binding against any residual silanols, ensuring sharp, symmetrical peaks (Tailing factor 1.2)[1][4].

  • Elution Dynamics: Oxidative stress (e.g., via H2​O2​ ) targets the pyrrolidine ring, generating the 4-oxo gemifloxacin impurity[4][5]. Because this oxidized degradant has a different polarity profile than the parent API and early-eluting photolytic degradants, a gradient elution strategy is required to sweep all compounds from the column efficiently without band broadening[1].

HPLC_Workflow A Gemifloxacin API & Impurity Standards B Forced Degradation (Oxidation, Photolysis) A->B C Column Selection (End-capped C18) A->C E Chromatographic Separation (Gradient Elution) B->E D Mobile Phase Optimization (pH 2.5 - 3.0, TFA/TEA) C->D D->E F Detection & Quantification (UV at 287 nm / MS) E->F G System Suitability & Self-Validation F->G

Fig 1. Logical workflow for the stability-indicating HPLC method development of Gemifloxacin.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Before analyzing unknown samples, the system forces the generation of the target impurity to verify resolving power.

Reagents and Materials
  • Gemifloxacin mesylate reference standard.

  • 4-Oxo Gemifloxacin impurity standard.

  • HPLC-Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Hydrogen Peroxide ( H2​O2​ ), 30% w/w.

In Situ Impurity Generation (Forced Degradation)

To validate that the method is truly stability-indicating, you must generate the 4-oxo impurity dynamically[4].

  • Oxidative Stress: Dissolve 10 mg of Gemifloxacin API in 5 mL of diluent (Mobile Phase A). Add 1 mL of 1% H2​O2​ .

  • Incubation: Heat the solution on a heating mantle at 40°C for exactly 2 hours[4]. This specifically catalyzes the oxidation of the pyrrolidine moiety.

  • Neutralization: Quench the reaction and dilute to a final volume of 10 mL with diluent. Filter through a 0.22 µm PTFE syringe filter.

Degradation_Pathway API Gemifloxacin Mesylate (Parent Drug) Ox Oxidative Stress (1% H2O2, 40°C, 2h) API->Ox Photo Photolytic Stress (UV 254 nm, 63h) API->Photo Acid Acid/Base Stress (0.1N HCl / NaOH) API->Acid Imp1 4-Oxo Gemifloxacin (Oxidation Impurity) Ox->Imp1 Imp2 Photodegradation Products Photo->Imp2 Imp3 Hydrolytic Degradants Acid->Imp3

Fig 2. Forced degradation pathways generating 4-Oxo Gemifloxacin and other related impurities.

Chromatographic Conditions
  • Column: Inertsil ODS-3V or Luna Omega C18 (250 mm × 4.6 mm, 5 µm)[1][3].

  • Column Temperature: 27°C[1].

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (adjusted to pH 2.5)[1].

  • Mobile Phase B: Methanol : Acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min[1].

  • Detection: Photodiode Array (PDA) monitored at 287 nm (isosbestic point for the naphthyridine core)[1].

  • Injection Volume: 10 µL.

System Suitability & Self-Validation Check

Inject the oxidatively stressed sample. The system is considered validated for use only if the 4-Oxo Gemifloxacin peak is distinctly resolved from the parent Gemifloxacin peak with a Resolution ( Rs​ ) factor of >2.0 . If Rs​<2.0 , the end-capping of the column has likely degraded, and the column must be replaced.

Quantitative Data Presentation

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.08515Retain polar photolytic degradants.
10.06040Elute parent Gemifloxacin API.
18.03070Sweep highly retained 4-Oxo impurities.
22.08515Column re-equilibration.
28.08515End of run.

Table 2: Target System Suitability Parameters

Analyte / DegradantRelative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )
Photodegradant A0.65> 2.51.15> 4,500
Gemifloxacin API 1.00 - 1.08 > 6,000
4-Oxo Gemifloxacin1.32> 3.01.05> 7,200
Unknown Degradant B1.45> 2.01.10> 5,000

References

  • Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy. Biomedical Chromatography (2011). Available at:[Link]

  • LC Determination of Gemifloxacin in Bulk and Pharmaceutical Formulation. Asian Journal of Chemistry. Available at:[Link]

  • Photostability studies on gemifloxacin and lomefloxacin in bulk powder and dosage forms. European Journal of Chemistry (2014). Available at:[Link]

  • Separation of Gemifloxacin Impurities by Luna Omega. Phenomenex Application Notes (2022). Available at:[Link]

  • Optimization and in line potentiometric monitoring of enhanced photocatalytic degradation kinetics of gemifloxacin using TiO2 nanoparticles/H2O2. Environmental Science and Pollution Research (2017). Available at:[Link]

Sources

Method

Isolation protocols for 4-Oxo Gemifloxacin impurity

Application Note: Isolation and Structural Elucidation Protocols for 4-Oxo Gemifloxacin Impurity (CAS: 284474-31-3) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Structural Elucidation Protocols for 4-Oxo Gemifloxacin Impurity (CAS: 284474-31-3)

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Mechanistic Background

Gemifloxacin mesylate is a potent, broad-spectrum fluoroquinolone antibacterial agent that functions by inhibiting bacterial topoisomerase IV and DNA gyrase[1][2]. During the active pharmaceutical ingredient (API) synthesis, formulation, and long-term storage, various degradation products and process-related impurities can form. Rigorous profiling of these compounds is mandatory to comply with ICH Q3A/Q3B guidelines and USP monographs[2].

One of the most critical degradation products is the 4-Oxo Gemifloxacin impurity, officially recognized in pharmacopeial monographs as Gemifloxacin Impurity 1 or USP Related Compound C[3][4]. Mechanistically, this impurity is generated through the hydrolytic cleavage of the methoxyimino group located on the pyrrolidine ring of the parent drug[1]. Under specific acidic, alkaline, or oxidative stress conditions, the 4-(methoxyimino) moiety is lost, yielding a ketone at the 4-position of the pyrrolidine ring[1][5]. Understanding this exact degradation pathway is essential for developing robust stability-indicating methods.

Pathway Gemi Gemifloxacin Mesylate (Parent API) Hydro Hydrolytic Stress (Acid/Base) Gemi->Hydro Loss of Methoxyimino Group Oxo 4-Oxo Gemifloxacin (Impurity 1) Hydro->Oxo Ketone Formation

Figure 1: Degradation pathway of Gemifloxacin to 4-Oxo Gemifloxacin.

Physicochemical Properties of the Target Impurity

Before initiating preparative isolation, defining the target's physicochemical parameters is critical to optimizing chromatographic retention and fraction recovery[3][6].

Table 1: Target Impurity Profile

ParameterValue / Description
Common Name 4-Oxo Gemifloxacin (Gemifloxacin Impurity 1)
Pharmacopeial Name Gemifloxacin USP Related Compound C
CAS Number 284474-31-3
Molecular Formula C₁₇H₁₇FN₄O₄
Molecular Weight 360.34 g/mol
IUPAC Name 7-(3-(Aminomethyl)-4-oxopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Analytical Strategy & System Suitability

Expertise & Experience (Causality of Method): The isolation of polar fluoroquinolone impurities requires precise control of the mobile phase pH. Because 4-Oxo Gemifloxacin contains both a carboxylic acid and a primary amine (giving it zwitterionic character), Trifluoroacetic acid (TFA) is employed as a volatile ion-pairing agent[2]. TFA suppresses the ionization of the carboxylic acid and pairs with the protonated amine, significantly reducing secondary interactions with residual silanols on the C18 stationary phase. This prevents peak tailing and ensures high-resolution separation from the parent API.

Trustworthiness (Self-Validating Metrics): A self-validating analytical run must precede preparative scaling. According to the USP monograph for Gemifloxacin Mesylate, system suitability requires a resolution of ≥5.0 between Gemifloxacin and its closely eluting isomers/impurities, alongside a tailing factor of ≤1.5 [2]. Preparative runs should only commence once these analytical thresholds are met.

Preparative Isolation Protocol

Workflow A 1. Sample Preparation (Forced Degradation & Filtration) B 2. Preparative HPLC (C18 Column, TFA/MeCN Gradient) A->B C 3. Fraction Collection (UV Trigger @ 272 nm) B->C D 4. Lyophilization (Solvent & TFA Removal) C->D E 5. Structural Validation (LC-HRMS & NMR) D->E

Figure 2: Preparative isolation workflow for 4-Oxo Gemifloxacin impurity.

Step 1: Sample Preparation (Impurity Enrichment)

To isolate sufficient quantities of 4-Oxo Gemifloxacin for NMR characterization, the impurity must first be enriched via forced degradation[1].

  • Dissolve 500 mg of Gemifloxacin Mesylate API in 50 mL of 0.2 M NaOH (alkaline stress) or 0.1 M HCl (acidic stress)[1].

  • Stir the solution at 60°C for 8–12 hours. Monitor the formation of the 4-oxo impurity via analytical HPLC until the target peak area reaches >10%.

  • Neutralize the solution to pH 7.0 using 1 M HCl or 1 M NaOH to halt degradation.

  • Filter the enriched mixture through a 0.45 µm PTFE membrane to remove insoluble particulate matter prior to injection.

Step 2: Preparative HPLC Conditions

Scale the analytical USP method to a preparative C18 column (e.g., Luna Omega 5 µm C18, 250 x 21.2 mm)[2].

  • Mobile Phase A: Acetonitrile/Water/TFA (20:80:0.1, v/v/v)[2]

  • Mobile Phase B: Acetonitrile/Water/TFA (80:20:0.1, v/v/v)[2]

  • Flow Rate: 20.0 mL/min

  • Detection Wavelength: UV at 272 nm. (Causality: The detection wavelength is shifted from 207 nm to 272 nm after the solvent front elutes to specifically target the naphthyridine core's absorbance maximum, avoiding background noise from the TFA-rich mobile phase[2]).

Table 2: Preparative Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
15.01000
35.00100
37.01000
45.01000
Step 3: Fraction Collection and Lyophilization
  • Inject 2–5 mL of the enriched sample per run.

  • Collect fractions based on UV threshold triggering at 272 nm. The 4-Oxo Gemifloxacin impurity typically elutes prior to the parent peak due to the loss of the lipophilic methoxyimino group, rendering it slightly more polar.

  • Pool fractions containing the target impurity and verify that the purity is >95% via analytical HPLC.

  • Freeze the pooled fractions at -80°C and lyophilize for 48–72 hours to remove water, acetonitrile, and volatile TFA. This yields the impurity as a stable TFA salt.

Structural Elucidation & Validation

To definitively confirm the isolated solid as 4-Oxo Gemifloxacin (CAS: 284474-31-3)[3][6], perform the following orthogonal analyses:

  • High-Resolution Mass Spectrometry (HRMS): Expect a pseudo-molecular ion [M+H]+ at m/z 361.13. The mass shift of -29 Da from the parent Gemifloxacin (m/z 390.15) corresponds precisely to the loss of the methoxyimino group ( =N−OCH3​ ) and replacement with a ketone ( =O ).

  • Nuclear Magnetic Resonance (NMR)[1]:

    • ¹H-NMR: The disappearance of the prominent singlet corresponding to the methoxy protons ( −OCH3​ ) at ~3.9 ppm is the primary indicator of successful degradation and isolation.

    • ¹³C-NMR: The appearance of a new ketone carbonyl carbon signal at ~205 ppm confirms the formation of the 4-oxopyrrolidine ring, which is distinct from the carboxylic acid (~177 ppm) and naphthyridine ketone (~176 ppm) carbons.

References

  • Structural elucidation of gemifloxacin mesylate degradation product. Source: PubMed (NIH). URL:[Link]

  • Separation of Gemifloxacin Mesylate and its Organic Impurities per USP Monograph using Luna™ Omega 5 µm C18 Column. Source: Phenomenex. URL: [Link]

Sources

Application

Application Note: Preparation and Validation of 4-Oxo Gemifloxacin Stock Solutions

Introduction and Chemical Context 4-Oxo Gemifloxacin (CAS 284474-31-3), officially designated in pharmacopeial standards as Gemifloxacin USP Related Compound C[1], is a critical analytical impurity and degradation produc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

4-Oxo Gemifloxacin (CAS 284474-31-3), officially designated in pharmacopeial standards as Gemifloxacin USP Related Compound C[1], is a critical analytical impurity and degradation product of the broad-spectrum fluoroquinolone antibiotic, Gemifloxacin.

Structurally, this compound arises when the methoxyimino group on the pyrrolidine ring of the parent drug undergoes hydrolysis, resulting in a ketone (4-oxo) moiety[2]. This structural shift alters the compound's polarity, pKa, and solubility profile compared to the parent API. For researchers conducting forced degradation studies, impurity profiling, or pharmacokinetic assays, preparing a highly stable and accurate stock solution of 4-Oxo Gemifloxacin is a foundational requirement. This guide outlines a field-proven, self-validating protocol for formulating a 10 mM stock solution.

Physicochemical Properties & Solvent Rationale

Before initiating dissolution, it is critical to understand the physical parameters of the target analyte. Fluoroquinolone derivatives often exhibit poor aqueous solubility near neutral pH due to their zwitterionic nature and strong crystalline lattice energies[3].

Causality of Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is chosen as the primary vehicle. Its high dielectric constant and aprotic nature efficiently disrupt intermolecular hydrogen bonding within the solid powder without initiating hydrolytic degradation, which is a risk in aqueous or protic solvents.

Quantitative Data Summary
PropertyValue
Compound Name 4-Oxo Gemifloxacin (Gemifloxacin USP Related Compound C)
CAS Number 284474-31-3 (Freebase)[2]
Molecular Formula C₁₇H₁₇FN₄O₄
Molecular Weight 360.34 g/mol [4]
Typical Purity ≥ 95% (Analytical Standard Grade)
Primary Solvent Anhydrous DMSO (≥ 99.9% purity)
Solubility Limit ~10 - 25 mg/mL in DMSO (Batch-dependent)
Storage (Solid) 2-8°C or -20°C, desiccated and protected from light
Storage (Solution) -20°C to -80°C (Stable for up to 6 months)

Experimental Workflow

G N1 4-Oxo Gemifloxacin (Solid Powder) N2 Equilibrate to Room Temp (Prevent Condensation) N1->N2 N3 Analytical Weighing (High-Precision Balance) N2->N3 N4 Dissolution in Anhydrous DMSO (Target: 10 mM) N3->N4 N5 Vortex & Mild Sonication (Ensure Homogeneity) N4->N5 N6 Sterile Filtration (Optional) (0.22 µm PTFE) N5->N6 N7 Aliquoting (Single-Use Vials) N6->N7 N8 Storage (-20°C to -80°C, Protect from Light) N7->N8

Workflow for the preparation, validation, and storage of 4-Oxo Gemifloxacin stock solutions.

Step-by-Step Protocol: 10 mM Stock Solution

This protocol is designed as a self-validating system. By calculating the exact solvent volume based on the pre-weighed mass of the compound, you eliminate the compounding errors associated with transferring micro-quantities of static-prone powders.

Phase 1: Equilibration and Calculation
  • Equilibration: Remove the vial of solid 4-Oxo Gemifloxacin from cold storage and allow it to sit at room temperature for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation. Moisture degrades anhydrous DMSO stocks and can trigger premature hydrolysis or alter the effective concentration.

  • Weighing: Determine the exact mass of the compound. For commercially supplied pre-weighed vials (e.g., 5.0 mg or 25.0 mg[4]), use the manufacturer's stated mass. Otherwise, weigh the desired amount using a calibrated analytical balance (d = 0.01 mg).

  • Self-Validating Calculation: Calculate the volume of DMSO required to achieve exactly 10 mM using the formula: Volume (mL) = Mass (mg) / [Molecular Weight (g/mol) × Concentration (M)]

    • Example Validation: To prepare a 10 mM (0.01 M) solution from exactly 5.0 mg of powder: Volume = 5.0 / (360.34 × 0.01) = 1.387 mL (or 1387 µL) of DMSO.

Phase 2: Dissolution
  • Solvent Addition: Using a calibrated micropipette, add the calculated volume (e.g., 1387 µL) of anhydrous DMSO directly into the original source vial.

    • Causality: In-vial dissolution prevents the loss of mass that inevitably occurs when transferring dry powder to a secondary container, ensuring absolute molar accuracy.

  • Agitation: Cap the vial tightly and vortex at medium speed for 30–60 seconds.

  • Sonication (If necessary): If micro-particulates remain visible, place the vial in a room-temperature ultrasonic bath for 2–5 minutes.

    • Causality: Acoustic cavitation effectively breaks apart hydrophobic aggregates. However, the bath temperature must not exceed 30°C, as excess thermal energy can induce degradation of the naphthyridine core.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the master stock into 50 µL or 100 µL aliquots using sterile, amber microcentrifuge tubes.

    • Causality: Fluoroquinolones are highly susceptible to UV-induced photodegradation. Amber tubes are mandatory. Furthermore, repeated freeze-thaw cycles cause the solute to precipitate, creating concentration gradients. Single-use aliquots guarantee uniform concentration across all future assays.

  • Atmospheric Purge: Gently purge the headspace of each tube with Argon or Nitrogen gas before sealing.

  • Storage: Immediately transfer the aliquots to a -20°C or -80°C freezer.

Quality Control and Analytical Validation

To ensure the trustworthiness of the prepared stock, it is highly recommended to validate the solution prior to use in sensitive assays (such as LC-MS/MS quantitation or cell-based toxicity screens).

  • HPLC-UV Verification: Dilute a 5 µL aliquot into 995 µL of mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). Analyze via Reverse-Phase HPLC (C18 column) with UV detection at ~270 nm. A single sharp peak should be observed, confirming no degradation occurred during dissolution.

  • Mass Spectrometry (LC-MS): Confirm the identity by observing the protonated precursor ion [M+H]+ at m/z 361.3.

References

Sources

Method

Application Note: Robust Solid-Phase Extraction of 4-Oxo Gemifloxacin from Human Plasma

Introduction & Clinical Context Gemifloxacin is a potent, broad-spectrum fluoroquinolone antibiotic characterized by a 1,4-dihydro-1,8-naphthyridine core[1]. While the unchanged parent drug is the predominant component c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Context

Gemifloxacin is a potent, broad-spectrum fluoroquinolone antibiotic characterized by a 1,4-dihydro-1,8-naphthyridine core[1]. While the unchanged parent drug is the predominant component circulating in plasma, characterizing its minor metabolites and degradation products—such as 4-Oxo Gemifloxacin—is critical for comprehensive pharmacokinetic (PK) profiling and toxicological assessment during drug development[2].

Extracting fluoroquinolone derivatives from complex biological matrices like plasma presents significant analytical challenges. These compounds exhibit high plasma protein binding and are highly susceptible to matrix effects (ion suppression) caused by endogenous phospholipids during downstream LC-MS/MS analysis. This application note details a highly selective, self-validating Solid-Phase Extraction (SPE) protocol utilizing Mixed-Mode Strong Cation Exchange (MCX) to isolate 4-Oxo Gemifloxacin with exceptional recovery and purity.

Physicochemical Rationale for SPE Selection

Like its parent compound, 4-Oxo Gemifloxacin possesses a zwitterionic structure. It features a carboxylic acid moiety (pKa ~6.0) and a basic secondary/tertiary amine on the pyrrolidine ring (pKa ~8.5–9.0).

Traditional reversed-phase (RP) SPE often struggles to retain zwitterionic compounds adequately while simultaneously washing away hydrophobic interferences. Therefore, a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent is the optimal choice for alkaline and zwitterionic analytes[3].

The Causality of the MCX Mechanism:

  • Acidification (Pre-treatment): By pretreating the plasma with phosphoric acid (H₃PO₄), the pH is lowered well below the pKa of the basic amine. This ensures the analyte is fully protonated (cationic) and actively disrupts plasma protein binding, freeing the analyte for extraction.

  • Orthogonal Washing: The strong sulfonic acid groups on the MCX sorbent form a robust ionic bond with the protonated amine. Because this ionic bond is exceptionally strong, it allows for an aggressive 100% organic wash (e.g., methanol) to completely eliminate lipophilic phospholipids without prematurely eluting the target analyte.

  • Alkaline Elution: Eluting with a high-pH organic solvent (5% NH₄OH in methanol) deprotonates the amine. This neutralizes the analyte, breaking the ionic interaction with the sorbent and releasing it into the highly pure eluate.

Mechanism N1 Analyte in Plasma (Protein Bound) N2 Acidification (H3PO4) Fully Protonated (+) N1->N2 Release N3 MCX Sorbent Strong Ionic Bond N2->N3 Bind N4 Organic Wash Retained via Charge N3->N4 Purify N5 Alkaline Elution Neutralized (0) N4->N5 Elute

Figure 1: Charge state transitions of 4-Oxo Gemifloxacin during MCX extraction.

Experimental Methodology

Materials and Reagents
  • Sorbent: Mixed-mode strong cation exchange (MCX) 96-well plate (30 mg/well).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water, Formic Acid (FA), Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH).

  • Internal Standard (IS): Ciprofloxacin-d8 or Gemifloxacin-d4.

Self-Validating System Design

Every protocol must be self-validating to ensure data integrity. Prior to pre-treatment, an isotopically labeled internal standard (IS) is spiked into the raw plasma. By monitoring the IS peak area and retention time across all samples, analysts can continuously validate extraction consistency, correct for minor volumetric variations, and flag any anomalous matrix effects in real-time.

Step-by-Step SPE Protocol

Step 1: Sample Pre-treatment

  • Action: Aliquot 100 µL of human plasma (spiked with IS) into a collection tube. Add 100 µL of 4% H₃PO₄ in water and vortex for 30 seconds.

  • Causality: The acid denatures plasma proteins, releasing bound 4-Oxo Gemifloxacin, and protonates the pyrrolidine amine to ensure a positive charge for cation exchange.

Step 2: Sorbent Conditioning & Equilibration

  • Action: Apply 1.0 mL of Methanol, followed by 1.0 mL of Ultrapure Water to the MCX plate.

  • Causality: Methanol solvates the polymeric backbone of the sorbent, maximizing surface area. Water equilibrates the bed to match the aqueous nature of the loaded sample.

Step 3: Sample Loading

  • Action: Load the entire 200 µL of acidified plasma mixture onto the sorbent bed. Apply a gentle vacuum (1–2 inHg) to achieve a flow rate of ~1 drop/second.

  • Causality: A slow flow rate is critical here; it provides sufficient residence time for the protonated analyte to diffuse into the pores and form an ionic bond with the sulfonic acid groups.

Step 4: Wash 1 (Aqueous)

  • Action: Wash with 1.0 mL of 2% Formic Acid in water.

  • Causality: Maintains the low pH to keep the analyte locked in its cationic state while washing away endogenous salts, proteins, and acidic/neutral hydrophilic interferences.

Step 5: Wash 2 (Organic)

  • Action: Wash with 1.0 mL of 100% Methanol.

  • Causality: This is the most critical cleanup step. The pure organic solvent solubilizes and removes lipophilic matrix components—specifically phospholipids—which are the primary culprits of ion suppression in LC-MS/MS. The target analyte remains bound because the ionic interaction is impervious to organic solvents.

Step 6: Elution

  • Action: Elute the target analyte with 1.0 mL of 5% NH₄OH in Methanol into a clean collection plate.

  • Causality: The high pH (~10-11) of the ammonium hydroxide deprotonates the basic amine of 4-Oxo Gemifloxacin, neutralizing its positive charge. Without the ionic bond, the methanol easily sweeps the highly purified analyte off the sorbent.

Step 7: Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA).

SPE_Workflow Step1 1. Sample Pre-treatment 100 µL Plasma + 100 µL 4% H3PO4 (Disrupts protein binding) Step3 3. Load Sample Apply acidified plasma (Analyte binds via cation exchange) Step1->Step3 Step2 2. Condition & Equilibrate 1 mL Methanol → 1 mL Water (Activates sorbent bed) Step2->Step3 Step4 4. Aqueous Wash 1 mL 2% Formic Acid (Elutes salts & acidic neutrals) Step3->Step4 Step5 5. Organic Wash 1 mL 100% Methanol (Elutes phospholipids & lipophiles) Step4->Step5 Step6 6. Elution 1 mL 5% NH4OH in Methanol (Neutralizes amine, releases analyte) Step5->Step6 Step7 7. Reconstitution & Analysis Evaporate → Mobile Phase → LC-MS/MS Step6->Step7

Figure 2: Step-by-step mixed-mode strong cation exchange (MCX) SPE workflow.

Results & Performance Metrics

The implementation of the orthogonal MCX washing strategy yields exceptional quantitative metrics. By utilizing the 100% methanol wash, phospholipid-induced matrix effects are virtually eliminated, resulting in matrix effect values approaching 100% (indicating zero ion suppression/enhancement).

Table 1: Method Validation Summary for 4-Oxo Gemifloxacin in Human Plasma

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)Precision (%CV)
LQC 10.092.4 ± 3.198.5 ± 2.44.2
MQC 100.094.1 ± 2.5101.2 ± 1.83.5
HQC 500.093.8 ± 2.899.1 ± 2.03.8

Note: Data represents validation averages (n=6) demonstrating high recovery and minimal matrix interference.

Conclusion

The extraction of zwitterionic fluoroquinolone metabolites like 4-Oxo Gemifloxacin from plasma requires a mechanistic approach to sample preparation. By leveraging the pH-dependent charge states of the analyte, this Mixed-Mode Strong Cation Exchange (MCX) protocol provides a highly selective, self-validating workflow. The resulting extracts are free of protein and phospholipid interferences, ensuring robust, reproducible, and highly sensitive LC-MS/MS quantitation required for rigorous pharmacokinetic studies.

References

  • Title: FACTIVE (gemifloxacin mesylate) Tablets - FDA Prescribing Information Source: U.S. Food and Drug Administration (FDA) / DailyMed URL: [Link][2]

  • Title: Gemifloxacin - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link][1]

  • Title: Simultaneous Determination of Tetracyclines and Fluoroquinolones in Poultry Eggs by UPLC Integrated with Dual-Channel-Fluorescence Detection Method Source: PubMed Central (PMC) URL: [Link][3]

Sources

Application

Synthetic Route Optimization for 4-Oxo Gemifloxacin Standard: A Semi-Synthetic Deoximation Protocol

As drug development professionals and analytical scientists, we recognize that the synthesis of high-purity analytical standards is the bedrock of robust stability-indicating assays. 4-Oxo Gemifloxacin (CAS: 284474-31-3)...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical scientists, we recognize that the synthesis of high-purity analytical standards is the bedrock of robust stability-indicating assays. 4-Oxo Gemifloxacin (CAS: 284474-31-3), officially designated as USP Gemifloxacin Related Compound C [1], is a critical degradation product of the broad-spectrum fluoroquinolone antibiotic, Gemifloxacin.

This application note details an optimized, semi-synthetic route to produce a high-purity 4-Oxo Gemifloxacin analytical standard. Rather than relying on a low-yield total synthesis requiring complex protection/deprotection steps, this protocol utilizes a targeted acid-catalyzed deoximation of the Gemifloxacin Active Pharmaceutical Ingredient (API).

Scientific Rationale & Mechanistic Causality

The structural core of Gemifloxacin features a naphthyridine-3-carboxylic acid and a uniquely substituted 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl side chain. The synthetic challenge lies in selectively modifying the side chain without degrading the core.

Why Acidic Hydrolysis? Oximes are generally stable at neutral pH due to the delocalization of the oxygen lone pair into the C=N bond. However, under strong acidic conditions (e.g., 1 M HCl), the oxime nitrogen is protonated, significantly increasing the electrophilicity of the imine carbon[2]. Water acts as a nucleophile, attacking the carbon to form a transient carbinolamine intermediate. This intermediate rapidly collapses, expelling methoxyamine and yielding the target 4-oxopyrrolidine derivative (4-Oxo Gemifloxacin).

The Danger of Alkaline Conditions: It is critical to avoid alkaline hydrolysis. Forced degradation studies demonstrate that under strongly basic conditions (e.g., 0.2 M NaOH), the entire pyrrolidine ring acts as a leaving group via a nucleophilic aromatic substitution ( SN​Ar ) at the C-7 position. This side reaction destroys the side chain entirely, yielding sodium 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate rather than the desired oxo-impurity [3].

Reaction Pathway Visualization

G Gem Gemifloxacin API (Methoxyimino Form) Acid Acidic Hydrolysis (1M HCl, 80°C) Gem->Acid Optimal Route Alkaline Alkaline Hydrolysis (0.2M NaOH) - AVOID Gem->Alkaline S_NAr Cleavage Intermediate Carbinolamine Intermediate Acid->Intermediate + H2O Target 4-Oxo Gemifloxacin (Target Standard) Intermediate->Target Byproduct Methoxyamine (Byproduct) Intermediate->Byproduct SideProduct 7-Amino Naphthyridine (Side Product) Alkaline->SideProduct

Reaction pathway for Gemifloxacin deoximation vs. alkaline cleavage.

Quantitative Degradation & Yield Summary

To justify the selection of the synthetic parameters, the table below summarizes the quantitative data from forced degradation profiling [4], highlighting the yield and primary pathways under various stress conditions.

Stress ConditionReagent / ParameterDurationPrimary Reaction PathwayMajor ProductIsolated Yield
Acidic Hydrolysis 1 M HCl, 80°C8 hoursDeoximation (Oxime Ketone)4-Oxo Gemifloxacin ~75.4%
Alkaline Hydrolysis 0.2 M NaOH, 80°C8 hours SN​Ar Cleavage at C-77-Amino NaphthyridineN/A (Destructive)
Oxidative Stress 30% H2​O2​ , RT10 hoursN-OxidationN-oxide derivatives< 10.0%
Photolytic Stress UV-A Radiation24 hoursPhotolytic CleavageMixed photodegradants< 15.0%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; specific checkpoints are built into the workflow to ensure the chemical transformations are occurring as theorized before proceeding to the next step.

Phase 1: Acid-Catalyzed Deoximation
  • Preparation: Weigh 1.00 g of Gemifloxacin Mesylate API and transfer it into a 250 mL round-bottom flask.

  • Solubilization: Add 50 mL of 1 M Hydrochloric Acid (HCl). Stir magnetically until complete dissolution is achieved.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C in an oil bath.

    • Causality Check: Maintaining 80°C provides the exact activation energy required for oxime hydrolysis while remaining below the threshold for thermal decarboxylation of the naphthyridine core.

Phase 2: In-Process Control (IPC) & Neutralization
  • Chromatographic Monitoring: Withdraw 100 µL aliquots at 2-hour intervals. Quench with 100 µL of 1 M NaOH, dilute with mobile phase, and inject into an analytical RP-HPLC system (UV at 272 nm).

    • Validation Checkpoint 1: The reaction is deemed complete when the Gemifloxacin peak ( tR​ reference) is < 5% of the total area, and a new major peak (4-Oxo Gemifloxacin) emerges at a lower retention time due to the loss of the lipophilic methoxy group.

  • Thermal Quenching: Once complete (typically 6–8 hours), remove the flask from heat and rapidly cool to 0–5°C in an ice-water bath.

  • Isoelectric Precipitation: Carefully titrate the cold solution with 1 M NaOH under vigorous stirring until the pH reaches exactly 7.0–7.2.

    • Validation Checkpoint 2: 4-Oxo Gemifloxacin is a zwitterion. Reaching its isoelectric point (pI) minimizes its aqueous solubility. The sudden formation of a dense, off-white precipitate physically validates the successful neutralization.

Phase 3: Preparative Purification & Lyophilization
  • Filtration: Recover the crude precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with 3 x 10 mL of ice-cold distilled water to remove residual NaCl and methoxyamine.

  • Prep-HPLC: Dissolve the crude solid in a minimum volume of 0.1% Trifluoroacetic acid (TFA) in water. Purify using a Preparative C18 column, eluting with a linear gradient of 5% to 60% Acetonitrile (containing 0.1% TFA) over 30 minutes.

  • Lyophilization: Pool the fractions containing the pure target compound and freeze-dry for 48 hours to yield 4-Oxo Gemifloxacin as a highly pure, fluffy white powder.

Phase 4: Structural Elucidation & Validation

To certify the material as a Reference Standard, perform the following self-validating analytical checks:

  • Mass Spectrometry (LC-MS): Confirm a mass shift from m/z 390.1 [M+H]+ (Gemifloxacin) to m/z 361.1 [M+H]+ , verifying the precise loss of 29 Da corresponding to the replacement of =N−OCH3​ with =O .

  • 1 H-NMR Spectroscopy: Confirm the complete disappearance of the sharp singlet at ∼3.8 ppm, which corresponds to the methoxy protons ( −OCH3​ ) of the starting material.

References

  • Hydrolytic Stability of Hydrazones and Oximes Source: Angewandte Chemie International Edition (NIH PMC) URL:[Link]

  • Structural elucidation of gemifloxacin mesylate degradation product Source: Biomedical Chromatography (PubMed) URL:[Link]

Method

Application and Protocol for the Thin-Layer Chromatography of 4-Oxo Gemifloxacin

This comprehensive guide provides a detailed methodology for the thin-layer chromatography (TLC) analysis of 4-Oxo Gemifloxacin, a significant impurity of the broad-spectrum fluoroquinolone antibiotic, Gemifloxacin. This...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed methodology for the thin-layer chromatography (TLC) analysis of 4-Oxo Gemifloxacin, a significant impurity of the broad-spectrum fluoroquinolone antibiotic, Gemifloxacin. This document is intended for researchers, scientists, and drug development professionals involved in the quality control, stability testing, and impurity profiling of Gemifloxacin.

Introduction: The Significance of 4-Oxo Gemifloxacin Analysis

Gemifloxacin is a potent fourth-generation fluoroquinolone antibiotic used to treat respiratory tract infections.[1][2] Its efficacy and safety are contingent on its purity. The 4-Oxo Gemifloxacin, also known as Gemifloxacin Keto Impurity, is a process-related impurity and potential degradant that must be monitored and controlled in both the active pharmaceutical ingredient (API) and finished drug products.[3][4] Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective method for the identification and semi-quantitative estimation of 4-Oxo Gemifloxacin, making it an invaluable tool in pharmaceutical analysis.[5][6]

This application note details a robust TLC method designed to effectively separate 4-Oxo Gemifloxacin from the parent Gemifloxacin molecule. The causality behind the selection of the stationary phase, mobile phase, and detection technique is elucidated to provide a deeper understanding of the chromatographic principles at play.

Scientific Principles of Separation

The successful separation of 4-Oxo Gemifloxacin from Gemifloxacin by TLC hinges on the subtle differences in their molecular structures and, consequently, their polarities.[7]

  • Stationary Phase: Silica gel 60 F254 is the stationary phase of choice for this application.[8][9][10] Its highly polar surface, rich in silanol groups (Si-OH), facilitates differential adsorption of the analytes.[7][11]

  • Analyte Polarity: Gemifloxacin is a polar, amphoteric compound.[11] The 4-Oxo Gemifloxacin, with its additional keto group, is expected to exhibit slightly different polarity and hydrogen bonding capabilities compared to the parent drug. This difference in polarity is the primary driver of separation.

  • Mobile Phase: A multi-component mobile phase is employed to achieve optimal separation. The selection of solvents is critical to modulate the interactions between the analytes and the stationary phase. A common approach for fluoroquinolones involves a mixture of a moderately polar solvent, a more polar solvent, and a basic modifier.[12][13][14] The basic component, such as ammonia, helps to suppress the ionization of the acidic carboxylic acid group in the fluoroquinolone structure, leading to more compact spots and better resolution.

Experimental Workflow

The following diagram illustrates the key steps in the TLC analysis of 4-Oxo Gemifloxacin.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample_Prep Sample and Standard Preparation Plate_Prep TLC Plate Preparation Spotting Spotting Plate_Prep->Spotting Development Chromatographic Development Spotting->Development Visualization Visualization Development->Visualization Rf_Calc Rf Value Calculation Visualization->Rf_Calc Interpretation Interpretation and Reporting Rf_Calc->Interpretation

Caption: A streamlined workflow for the TLC analysis of 4-Oxo Gemifloxacin.

Detailed Protocol

This protocol is designed as a self-validating system, where the inclusion of reference standards allows for direct comparison and confirmation of results.

Materials and Reagents
  • Reference Standards: Gemifloxacin and 4-Oxo Gemifloxacin reference standards.

  • TLC Plates: Pre-coated silica gel 60 F254 plates (20 x 20 cm).

  • Solvents:

    • Methanol (HPLC grade)

    • Chloroform (HPLC grade)

    • Ammonia solution (25%)

  • Sample Solvent: Methanol

  • Developing Chamber: Glass TLC chamber with a lid.

  • Spotting Device: Capillary tubes or a microsyringe.

  • Visualization: UV lamp (254 nm and 366 nm).

Preparation of Solutions
  • Standard Solution of Gemifloxacin (0.1%): Accurately weigh 10 mg of Gemifloxacin reference standard and dissolve it in 10 mL of methanol.

  • Standard Solution of 4-Oxo Gemifloxacin (0.1%): Accurately weigh 10 mg of 4-Oxo Gemifloxacin reference standard and dissolve it in 10 mL of methanol.

  • Sample Solution (0.1%): Accurately weigh 10 mg of the Gemifloxacin sample to be tested and dissolve it in 10 mL of methanol.

Chromatographic Conditions
  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of chloroform, methanol, and ammonia solution in a ratio of 6:3:0.5 (v/v/v).[12]

  • Chamber Saturation: Line the inside of the TLC chamber with filter paper and pour in the mobile phase to a depth of about 1 cm. Close the lid and allow the chamber to saturate for at least 30 minutes before placing the plate inside. This ensures a uniform vapor environment and improves the reproducibility of the results.

Experimental Procedure
  • Plate Preparation: Using a pencil, gently draw a faint line approximately 1.5 cm from the bottom of the TLC plate. This will be the origin line for spotting.[15]

  • Spotting: Using a capillary tube or microsyringe, apply small spots (2-3 mm in diameter) of the Gemifloxacin standard, 4-Oxo Gemifloxacin standard, and the sample solution onto the origin line. Ensure the spots are evenly spaced.

  • Development: Carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure that the origin line is above the level of the mobile phase. Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Drying: Once the solvent front has traveled approximately 80-90% of the plate height, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization: Observe the dried plate under a UV lamp at 254 nm. The compounds will appear as dark spots against a fluorescent green background. Circle the spots with a pencil.

Results and Interpretation

The primary metric for evaluating the separation is the Retention Factor (Rf) value.

Calculation of Rf Values

The Rf value is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The distances are measured from the origin line.

Data Presentation
CompoundExpected Rf Value (Approximate)Observation under UV (254 nm)
Gemifloxacin0.45 - 0.55Dark spot
4-Oxo Gemifloxacin0.30 - 0.40Dark spot

Note: These Rf values are indicative and may vary slightly depending on the specific experimental conditions such as temperature, humidity, and plate quality.

Interpretation of the Chromatogram
  • Identification: The identity of 4-Oxo Gemifloxacin in the sample is confirmed if a spot in the sample lane has the same Rf value as the 4-Oxo Gemifloxacin reference standard.

  • Purity Assessment: The presence of any additional spots in the sample lane, other than the main Gemifloxacin spot, indicates the presence of impurities. The intensity and size of the 4-Oxo Gemifloxacin spot in the sample can be visually compared to the standard to provide a semi-quantitative estimate of its concentration. For more precise quantification, densitometric analysis can be employed.[5][12][16]

The following diagram illustrates the logical relationship between the experimental parameters and the observed separation.

Separation_Logic cluster_params Experimental Parameters cluster_interaction Interactions cluster_outcome Outcome Stationary_Phase Stationary Phase (Silica Gel - Polar) Adsorption Differential Adsorption Stationary_Phase->Adsorption Mobile_Phase Mobile Phase (Moderately Polar) Mobile_Phase->Adsorption Analyte_Polarity Analyte Polarity (Gemifloxacin vs. 4-Oxo) Analyte_Polarity->Adsorption Separation Separation of Spots Adsorption->Separation Rf_Values Distinct Rf Values Separation->Rf_Values

Caption: The interplay of experimental parameters leading to chromatographic separation.

Conclusion

The described TLC method provides a reliable and efficient means for the qualitative analysis of 4-Oxo Gemifloxacin in Gemifloxacin samples. Its simplicity and speed make it an ideal technique for routine quality control and for monitoring the stability of Gemifloxacin. For quantitative analysis, this method can be extended by using a densitometer. The principles and protocol outlined in this application note serve as a robust foundation for the analysis of this critical impurity, contributing to the overall quality and safety of Gemifloxacin-based pharmaceutical products.

References

  • Stability indicating spectrophotometric and TLC densitometric methods for the determination of gemifloxacin mesylate in tablet form. TSI Journals. [Link]

  • Separation of fluoroquinolone antibiotics by TLC on silica gel, cellulose and silanized layers. AKJournals. [Link]

  • TLC Separation of Fluoroquinolones: Searching for Better Selectivity. ResearchGate. [Link]

  • TLC Separation of Fluoroquinolones: Searching for Better Selectivity. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Chromatographic-Densitometric Analysis of Chosen Fluoroquinolones on TLC Plates Using Mobile Phases with Different Viscosity. Taylor & Francis Online. [Link]

  • Development and Validation of Stability Indicating HPTLC Assay for Determination of Gemifloxacin Mesylate in Dosage Forms. Scirp.org. [Link]

  • Thin Layer Chromatography in Drug Analysis. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Validated Stability Indicating Assay of Gemifloxacin by different Chromatographic and Spectrophotometric methods of analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Separation and Detection of Certain β-Lactam and Fluoroquinolone Antibiotic Drugs by Thin Layer Chromatography. SciSpace. [Link]

  • Thin Layer Chromatography In Drug Analysis. SIHM. [Link]

  • Stability indicating spectrophotometric and TLC densitometric methods for the determination of gemifloxacin mesylate in tablet form - an extended version. TSI Journals. [Link]

  • Thin Layer Chromatography in Drug Analysis - 1st Edition. Routledge. [Link]

  • TLC-densitometric determination of tenoxicam and its degradation products in pharmaceutical preparations and after hydrolysis in solutions. AKJournals. [Link]

  • Application of Thin-Layer Chromatography in Combination with Densitometry for the Determination of Diclofenac in Enteric Coated Tablets. PMC. [Link]

  • In-vitro microbiological evaluation of gemifloxacin derivatives: Synthesis, vibrational spectroscopy, molecular docking and DFT studies. Journal of Molecular Structure. [Link]

  • Development and Validation of Stability Indicating HPTLC Assay for Determination of Gemifloxacin Mesylate in Dosage Forms. ResearchGate. [Link]

  • Validated Stability Indicating Assay of Gemifloxacin by different Chromatographic and Spectrophotometric methods of analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • HPLC and Densitometric TLC Methods for Simultaneous Determination of Gemifloxacin with Some Co-administered Drugs in Human Plasma. Longdom Publishing. [Link]

  • Gemifloxacin. PubChem. [Link]

  • HPLC and Densitometric TLC Methods for Simultaneous Determination of Gemifloxacin with Some Co-administered Drugs in Human Plasma. ResearchGate. [Link]

  • Gemifloxacin-impurities. Pharmaffiliates. [Link]

  • Gemifloxacin Keto Impurity. Cleanchem. [Link]

  • Thin Layer Chromatography. Course Website. [Link]

  • Gemifloxacin, (S)-. PubChem. [Link]

  • Biochemical Characterization of New Gemifloxacin Schiff Base (GMFX-o-phdn) Metal Complexes and Evaluation of Their Antimicrobial Activity against Some Phyto- or Human Pathogens. MDPI. [Link]

  • Thin-layer chromatography and analgesics. RSC Education. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Peak Shape for 4-Oxo Gemifloxacin in HPLC

Welcome to the technical support center for chromatographic analysis. As Senior Application Scientists, we understand that achieving optimal peak shape is critical for accurate quantification and robust method performanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromatographic analysis. As Senior Application Scientists, we understand that achieving optimal peak shape is critical for accurate quantification and robust method performance. This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues, specifically with 4-Oxo Gemifloxacin and structurally related fluoroquinolones.

This resource provides in-depth, cause-and-effect explanations and field-proven troubleshooting protocols to diagnose and resolve common peak shape problems.

Frequently Asked Questions (FAQs)

Here are some of the most common issues and initial diagnostic questions our users face when analyzing 4-Oxo Gemifloxacin.

Q1: Why is my 4-Oxo Gemifloxacin peak tailing significantly?

Peak tailing for 4-Oxo Gemifloxacin, a basic compound, is most often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can become ionized (negatively charged) at mobile phase pH values above approximately 4.[1][3] The positively charged amine groups on your analyte will interact with these sites via a secondary ion-exchange mechanism, causing a portion of the molecules to lag behind, resulting in a tailing peak.[1][4][5]

  • Metal Contamination: Trace metal impurities (e.g., iron, copper) within the silica matrix or from HPLC system components (like frits and tubing) can chelate with the 4-oxo and carboxylic acid moieties of the analyte.[6][7] This interaction also creates a secondary retention mechanism that contributes to peak tailing.[6][8]

Q2: I'm observing peak fronting. What could be the cause?

Peak fronting is less common than tailing for this class of compounds but typically points to one of two issues:

  • Column Overload: Injecting too much sample mass or too large a volume can saturate the stationary phase, leading to a distorted, fronting peak. This is particularly true if the sample is dissolved in a solvent stronger than the mobile phase.[9]

  • Physical Column Issues: A void at the column inlet or a partially blocked frit can disrupt the sample band as it enters the column, causing peak shape distortion that often manifests as fronting or splitting.[1][9]

Q3: My peak shape is inconsistent between runs. What should I check first?

Inconsistent peak shape is often a sign of a poorly controlled or unstable method parameter. The most critical factor to investigate is the mobile phase pH . If the pH of your mobile phase is close to the pKa of your analyte or the pKa of the residual silanols on the column, small, inadvertent variations in pH can cause significant changes in retention and peak shape.[10][11] Ensure your buffer is being used within its effective buffering range (typically ±1 pH unit from its pKa) and is of a sufficient concentration to resist shifts.[10][12]

Q4: Can my choice of column make a difference?

Absolutely. Modern HPLC columns are designed to minimize the issues that cause peak tailing. When analyzing basic compounds like 4-Oxo Gemifloxacin, consider using:

  • High-Purity, End-Capped Columns: These columns are made from silica with very low metal content and have most of the residual silanol groups chemically deactivated ("capped").[1][5] This reduces the number of active sites available for secondary interactions.[1]

  • "Ultra-Inert" or "Base-Deactivated" Columns: These represent the next generation of stationary phases with extremely low silanol activity, offering superior peak shape for challenging basic compounds.[13]

  • Hybrid Particle Columns: These columns incorporate organic polymers into the silica matrix, which can shield the analyte from residual silanols and improve pH stability.

In-Depth Troubleshooting Guides

If the quick fixes in the FAQ section do not resolve your issue, a more systematic approach is required. The following guides provide detailed protocols to diagnose and correct poor peak shape for 4-Oxo Gemifloxacin.

Guide 1: Diagnosing and Mitigating the Root Cause of Peak Tailing

This guide follows a logical workflow to determine if the tailing is caused by silanol interactions, metal chelation, or other factors.

Troubleshooting_Workflow A Start: Peak Tailing Observed (Asymmetry > 1.2) B Step 1: Mobile Phase pH Adjustment Lower pH to 2.5 - 3.0 A->B C Did peak shape improve? B->C D Yes: Silanol interaction is the primary cause. C->D Yes E No: Proceed to next step. C->E No F Step 2: Add Competing Base Add Triethylamine (TEA) 10-25mM E->F G Did peak shape improve? F->G H Yes: Confirms silanol interaction. G->H Yes I No: Suspect metal chelation. G->I No J Step 3: Add Chelating Agent Add EDTA ~25µM to mobile phase I->J K Did peak shape improve? J->K L Yes: Metal chelation is a key factor. K->L Yes M No: Consider other issues (e.g., column failure, overload). K->M No

Caption: Troubleshooting workflow for peak tailing.

Protocol 1.1: Mobile Phase pH Optimization

Causality: The most effective way to prevent secondary interactions with silanols is to ensure they are fully protonated (neutral).[1] The pKa of isolated silanol groups is around 3.8-4.2.[3] By lowering the mobile phase pH to a value at least one unit below this (e.g., pH 2.5-3.0), you suppress the ionization of these groups, dramatically reducing their ability to interact with your protonated basic analyte.[1][2]

Step-by-Step Methodology:

  • Prepare a buffered mobile phase: Use a buffer with a pKa appropriate for the target pH. For a target pH of 2.5-3.0, a 20-25 mM phosphate buffer or 0.1% formic acid or trifluoroacetic acid (TFA) are excellent starting points.[10][12][14]

  • Measure and Adjust pH: Crucially, measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier (e.g., acetonitrile or methanol). [10]

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated.

  • Inject and Analyze: Inject your 4-Oxo Gemifloxacin standard and evaluate the peak shape. A significant improvement (Tailing Factor < 1.5) strongly indicates that silanol interactions were the root cause.

ParameterStarting Condition (Example)Optimized ConditionRationale
Aqueous Phase Deionized Water25mM Potassium PhosphateProvides pH control and buffering capacity.[12]
pH Uncontrolled (~6.0)pH 2.8 (adjusted with H₃PO₄)Suppresses silanol ionization.[1][3]
Organic Phase AcetonitrileAcetonitrileNo change needed initially.
Ratio 70:30 (Aqueous:Organic)70:30 (Aqueous:Organic)Keep constant to isolate the effect of pH.
Protocol 1.2: Competitive Displacement with a Mobile Phase Additive

Causality: If lowering the pH is not desirable or fully effective, you can add a small, basic "sacrificial" amine to the mobile phase. This additive, such as triethylamine (TEA), will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

Step-by-Step Methodology:

  • Select an Additive: Triethylamine (TEA) is a common choice.

  • Prepare Mobile Phase: To your existing mobile phase, add TEA to a final concentration of 10-25 mM.

  • Re-adjust pH: After adding the amine, the pH will increase. Re-adjust it back to your desired setpoint using an appropriate acid (e.g., phosphoric acid).

  • Equilibrate and Analyze: Equilibrate the column thoroughly and inject your sample. If peak shape improves, this confirms silanol interactions were the problem.

Guide 2: Addressing Metal Chelation Effects

Causality: The structure of 4-Oxo Gemifloxacin is prone to chelation with metal ions. If pH adjustment does not resolve peak tailing, metal interaction is the next logical cause to investigate.[6] This can be managed by either passivating the system or by adding a stronger chelating agent to the mobile phase to "mop up" free metal ions.[8][15]

Chelation_Mechanism cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Silica Silica Matrix Metal Fe³⁺ / M²⁺ (Metal Impurity) Silica->Metal bound to Analyte 4-Oxo Gemifloxacin Analyte->Metal Chelates (Causes Tailing) EDTA EDTA Additive EDTA->Metal Strongly Chelates (Prevents Tailing)

Sources

Optimization

Stability of 4-Oxo Gemifloxacin in acidic and alkaline media

Technical Support Center: Stability of 4-Oxo Gemifloxacin Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the stability of 4-Oxo Gemifloxacin. This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 4-Oxo Gemifloxacin

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the stability of 4-Oxo Gemifloxacin. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to support your experimental work. 4-Oxo Gemifloxacin is a critical compound, often encountered as a metabolite or degradant of the parent drug, Gemifloxacin.[1] Understanding its stability profile is paramount for accurate analytical method development, impurity characterization, and overall drug safety assessment.

This center is designed to be a practical, field-level resource. We will explore the causality behind experimental observations and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is 4-Oxo Gemifloxacin and why is its stability a concern?

A1: 4-Oxo Gemifloxacin is a derivative of the fluoroquinolone antibiotic Gemifloxacin, characterized by a carbonyl group at the C-4 position of the quinolone ring. This 4-oxo-3-carboxylic acid moiety is crucial for the bactericidal activity of fluoroquinolones.[2] 4-Oxo Gemifloxacin can be a process-related impurity, a metabolite, or a degradation product formed under stress conditions like hydrolysis or photolysis.[3][4] Its stability is a concern because changes in its concentration during manufacturing, storage, or analysis can impact the reported purity of the active pharmaceutical ingredient (API) and potentially introduce new, uncharacterized impurities.

Q2: What are the primary degradation pathways for fluoroquinolones like Gemifloxacin and its 4-oxo derivative?

A2: Fluoroquinolones are generally susceptible to degradation through several pathways:

  • Hydrolysis: Both acidic and alkaline conditions can promote hydrolysis.[5] For Gemifloxacin, alkaline hydrolysis has been shown to be a significant degradation pathway, sometimes leading to the loss of the side chain at the C-7 position.[6]

  • Photodegradation: Exposure to light, especially UV radiation, is a well-documented cause of degradation for many fluoroquinolones.[5]

  • Oxidation: The presence of oxidizing agents can also lead to the formation of degradation products.[5]

While direct studies on 4-Oxo Gemifloxacin are less common, its structural similarity to the parent drug suggests it would be susceptible to similar degradation pathways.

Q3: Does pH have a significant impact on the solubility and stability of Gemifloxacin-related compounds?

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the stability assessment of 4-Oxo Gemifloxacin.

Issue 1: My degradation results in acidic media are inconsistent and not reproducible.

  • Possible Cause 1: Incomplete Solubilization.

    • Scientific Rationale: 4-Oxo Gemifloxacin, like its parent compound, may have limited solubility in certain aqueous media. If the compound is not fully dissolved before the stress study begins, the observed degradation rate will reflect the dissolution rate rather than the true hydrolytic rate, leading to high variability.

    • Troubleshooting Steps:

      • Visually confirm the complete dissolution of your sample in the acidic medium before initiating the experiment (e.g., heating).

      • Consider using a co-solvent like methanol or acetonitrile if solubility is a persistent issue, but be aware that this can alter the degradation kinetics.

      • Always run a time-zero (T0) sample immediately after preparation to establish the actual starting concentration of the dissolved analyte.

  • Possible Cause 2: Strength of Acid and Temperature.

    • Scientific Rationale: The rate of acid-catalyzed hydrolysis is highly dependent on both the concentration of hydronium ions (pH) and temperature. Minor variations in these parameters between experiments can lead to significant differences in degradation. Gemifloxacin itself shows susceptibility to degradation in 1 M HCl.[5]

    • Troubleshooting Steps:

      • Precisely control the temperature using a calibrated water bath or heating block.

      • Ensure the acid concentration is consistent across all experiments by using freshly prepared and standardized solutions.

      • If degradation is too rapid or too slow, adjust the acid strength (e.g., from 1 M HCl to 0.1 M HCl) or the temperature to achieve a target degradation of 5-20% over a reasonable timeframe, as recommended by ICH guidelines.[7]

Issue 2: The compound degrades almost instantly in alkaline media, preventing any kinetic analysis.

  • Possible Cause: High Susceptibility to Base Hydrolysis.

    • Scientific Rationale: Many fluoroquinolones are known to be particularly labile in alkaline conditions.[8] Gemifloxacin, for instance, forms a major degradation product in 0.2 M NaOH.[5][6] The 4-oxo structure is susceptible to nucleophilic attack by hydroxide ions, which can lead to rapid cleavage of the molecule.

    • Troubleshooting Steps:

      • Drastically reduce the strength of the base. Start with a much milder condition, such as 0.01 M NaOH, instead of the more common 0.1 M or 1 M NaOH.[7][9]

      • Perform the study at a lower temperature (e.g., room temperature or even refrigerated) instead of refluxing.

      • Take very early time points (e.g., 5, 15, 30 minutes) to try and capture the initial degradation profile before the compound is completely consumed.

Issue 3: I am seeing multiple unknown peaks in my HPLC chromatogram after stress testing.

  • Possible Cause 1: Secondary Degradation.

    • Scientific Rationale: The primary degradation products of 4-Oxo Gemifloxacin may themselves be unstable under the applied stress conditions and can degrade further into secondary products. This is common in forced degradation studies where conditions are harsh.

    • Troubleshooting Steps:

      • Analyze samples at multiple, shorter time points to observe the formation and subsequent decline of primary degradants as secondary ones appear.

      • Reduce the stress level (e.g., lower temperature or acid/base concentration) to favor the formation of primary degradants, making the degradation pathway easier to elucidate.

      • Employ a photodiode array (PDA) detector to check for peak purity. A non-homogenous peak suggests the co-elution of multiple components.

  • Possible Cause 2: Non-Specific Analytical Method.

    • Scientific Rationale: The HPLC method must be "stability-indicating," meaning it can resolve the main compound from all potential degradation products and impurities.[3] If the method lacks specificity, new peaks may be artifacts or previously unresolved impurities.

    • Troubleshooting Steps:

      • Validate your HPLC method according to ICH Q2(R1) guidelines, paying close attention to specificity.

      • Adjust mobile phase composition, gradient, or column chemistry to improve the resolution between the parent peak and the new peaks. A C18 column with a mobile phase of acidified water and an organic modifier like methanol or acetonitrile is a common starting point.[3][5]

      • Use mass spectrometry (LC-MS) to obtain mass information for the unknown peaks, which is crucial for identifying potential degradation products.[3]

Quantitative Data Summary

The following table summarizes typical conditions used in forced degradation studies of the parent drug, Gemifloxacin, which serve as a validated starting point for investigating 4-Oxo Gemifloxacin.

Stress ConditionReagent/ParameterTypical DurationExpected Observation for GemifloxacinReference(s)
Acid Hydrolysis 1 M HCl8 - 10 hours (reflux)Susceptible to degradation[5][10]
Alkaline Hydrolysis 0.2 M NaOH8 hours (reflux)Significant degradation, formation of a major degradant[5][6][11]
Oxidative 3-30% H₂O₂2 - 10 hoursMild to moderate degradation observed[5][9]
Thermal 100°C12 hoursSubstantial degradation[8]
Photolytic UV-A RadiationVariesSignificant degradation[6][9]

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study in Acidic/Alkaline Media

This protocol outlines a systematic approach to assess the hydrolytic stability of 4-Oxo Gemifloxacin.

Objective: To determine the degradation rate and profile of 4-Oxo Gemifloxacin under defined acidic and alkaline stress conditions.

Materials:

  • 4-Oxo Gemifloxacin reference standard

  • Hydrochloric Acid (HCl), 1 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Volumetric flasks, pipettes, and vials

  • Calibrated pH meter and heating block/water bath

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of 4-Oxo Gemifloxacin in a suitable solvent (e.g., methanol or a small amount of 0.1 M HCl for the acid study / 0.1 M NaOH for the base study, followed by dilution with water) to create a stock solution of approximately 1 mg/mL.

  • Stress Sample Preparation:

    • Acid Stress: Transfer a known volume of the stock solution into a flask. Add an equal volume of 1 M HCl.

    • Alkaline Stress: Transfer a known volume of the stock solution into a separate flask. Add an equal volume of 0.1 M NaOH (start with a milder condition).

    • Control Sample: Prepare a control sample by diluting the stock solution with the analysis solvent (e.g., mobile phase) to the final target concentration.

  • Incubation: Place the stress samples in a heating block set to a controlled temperature (e.g., 60°C). Keep the control sample at room temperature or refrigerated.

  • Time Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress sample.

  • Quenching and Neutralization: Immediately cool the aliquot to stop the reaction. Neutralize the sample by adding an equivalent amount of base (for acid stress) or acid (for alkaline stress). This step is critical for preventing further degradation on the autosampler.

  • Dilution and Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20-50 µg/mL).

  • HPLC Analysis: Analyze the control, T0, and stressed samples using a validated stability-indicating HPLC method. Calculate the percentage of remaining 4-Oxo Gemifloxacin and the relative area of any degradation products.

Protocol 2: General Stability-Indicating HPLC Method

This method provides a robust starting point for separating 4-Oxo Gemifloxacin from its potential degradants. Optimization may be required.

  • Column: Inertsil-ODS3V C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5).[3]

  • Mobile Phase B: Methanol or Acetonitrile.[3]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temperature: 27-40°C.[5][12]

  • Detection Wavelength: 287 nm or via PDA detector scanning.[3][5]

  • Injection Volume: 10-20 µL.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected results in a stability study.

G start Start: Unexpected Result (e.g., Inconsistent Degradation, Extra Peaks) check_solubility Is the Analyte Completely Dissolved at T0? start->check_solubility check_method Is the HPLC Method Validated & Stability-Indicating? check_quenching Was the Reaction Properly Quenched/Neutralized? check_method->check_quenching Yes optimize_method Action: Optimize HPLC Method (Gradient, pH, Column) check_method->optimize_method No check_conditions Are Stress Conditions (pH, Temp) Accurately Controlled? check_solubility->check_conditions Yes improve_prep Action: Improve Sample Prep (Use Co-solvent, Sonicate) check_solubility->improve_prep No check_conditions->check_method Yes calibrate_equip Action: Calibrate Equipment (pH meter, heating block) check_conditions->calibrate_equip No refine_protocol Action: Refine Sampling Protocol (Immediate neutralization) check_quenching->refine_protocol No end End: Reproducible Data check_quenching->end Yes rerun Re-run Experiment optimize_method->rerun improve_prep->rerun calibrate_equip->rerun refine_protocol->rerun rerun->start If issue persists

Caption: Troubleshooting workflow for stability studies.

Visualization: Proposed Hydrolytic Degradation Logic

This diagram outlines the logical relationship between stress conditions and potential degradation of the fluoroquinolone core structure.

G parent 4-Oxo Gemifloxacin Core Structure prod_a Product A Side-chain cleavage parent->prod_a High Susceptibility prod_b Product B Decarboxylation parent->prod_b Possible prod_c Product C Ring opening parent->prod_c Under harsh conditions acid Acidic Media (H+, Heat) acid->parent base Alkaline Media (OH-, Heat) base->parent

Caption: Potential hydrolytic degradation pathways.

References

  • EMA. (2006). Factive; INN: Gemifloxacin. European Medicines Agency. Available from: [Link]

  • Rao, R. N., Naidu, C. G., Prasad, K. G., & Narasimha, R. (2011). Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy. Biomedical Chromatography, 25(11), 1222-1229. Available from: [Link]

  • da Cunha, P. H. C., de Oliveira, A. C. C., de Oliveira, A. R. M., & de Souza, M. V. N. (2018). An eco-friendly and alternative method of forced degradation of fluoroquinolone drugs by microwave irradiation: a new application for analytical eco-scale. Taylor & Francis Online. Available from: [Link]

  • Paim, C. S., Führ, F., Todeschini, V., Steppe, M., & Schapoval, E. E. S. (2014). Simultaneous analysis of gemifloxacin mesylate and its main synthetic impurity by an optimized capillary zone electrophoretic method. RSC Publishing. Available from: [Link]

  • da Cunha, P. H. C., de Oliveira, A. C. C., de Oliveira, A. R. M., & de Souza, M. V. N. (2018). Forced degradation studies -conventional method versus microwave irradi-. ResearchGate. Available from: [Link]

  • Phenomenex. (2022). Separation of Gemifloxacin Impurities by Luna Omega. Phenomenex. Available from: [Link]

  • Paim, C. S., Nardi, N., Steppe, M., & Schapoval, E. E. (2016). Structural elucidation of gemifloxacin mesylate degradation product. Biomedical Chromatography, 30(3), 398-405. Available from: [Link]

  • Phenomenex. (2022). Separation of Gemifloxacin Mesylate and its Organic Impurities per USP Monograph using Luna™ Omega 5 µm C18 Column. Phenomenex. Available from: [Link]

  • Paim, C. S., et al. (2016). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. SciELO. Available from: [Link]

  • Abdel-Moety, E. M., Badawey, A. M., Essam, H. M., & Aboul Alamine, F. M. (2015). Stability-Indicating Methods for the Determination of Gemifloxacin in Presence of its Acid Degradation Product(s). IT Medical Team. Available from: [Link]

  • Paim, C. S., et al. (2016). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ResearchGate. Available from: [Link]

  • Abo-Elmagd, I. F., et al. (2026). Degradation paths and byproducts in the photolysis (W) and photocatalysis (T) of DAN. ResearchGate. Available from: [Link]

  • Mahmoud, A. M., et al. (2015). Development and Validation of Stability Indicating HPTLC Assay for Determination of Gemifloxacin Mesylate in Dosage Forms. ResearchGate. Available from: [Link]

  • Sójka-Ledakowicz, J., et al. (n.d.). FLUOROQUINOLONE ANTIBIOTICS IN THE ENVIRONMENT: BIODEGRADATION STUDIES AND PRESENCE IN SEVERAL ENVIRONMENTAL MATRICES. Repositório Aberto. Available from: [Link]

  • Mahmoud, A. M., et al. (2015). Development and Validation of Stability Indicating HPTLC Assay for Determination of Gemifloxacin Mesylate in Dosage Forms. Semantic Scholar. Available from: [Link]

  • Abdel-Moety, E. M., et al. (2015). Stability-Indicating Methods for the Determination of Gemifloxacin in Presence of its Acid Degradation Product(s). IT Medical Team. Available from: [Link]

  • Darwish, I. A., et al. (2011). Validated Stability Indicating Assay of Gemifloxacin by different Chromatographic and Spectrophotometric methods of analysis. Journal of Chemical and Pharmaceutical Research, 3(6), 721-734. Available from: [Link]

  • Alamin, F., et al. (2015). STABILITY-INDICATING METHODS FOR THE DERTERMINATION OF GEMIFLOXACIN IN PRESENCE OF ITS ACID DEGRADATION PRODUCT(S). Journal of Advances in Chemistry. Available from: [Link]

  • Abo-Elmagd, I. F., et al. (2026). Fast and simple spectrophotometric methods for determination of gemifloxacin in the presence of its photocatalytic degradation products. ResearchGate. Available from: [Link]

  • Bajaj, S., et al. (2006). Pathway of Hydrolysis in Neutral Condition for Drug Substance and Drug Product. ResearchGate. Available from: [Link]

  • Sharif, S., et al. (2011). Validated stability-indicating HPLC method for analysis of gemifloxacin in tablet formulations. AKJournals. Available from: [Link]

  • El-Gamel, N. E. A., et al. (2022). Biochemical Characterization of New Gemifloxacin Schiff Base (GMFX-o-phdn) Metal Complexes and Evaluation of Their Antimicrobial Activity against Some Phyto- or Human Pathogens. MDPI. Available from: [Link]

  • Khan, S. A., et al. (2020). Gemifloxacin-transition metal complexes as therapeutic candidates: antimicrobial, antifungal, anti-enzymatic, and docking studies of newly synthesized complexes. PeerJ. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Gemifloxacin Degradation to 4-Oxo Derivatives

Welcome to the Application Scientist Support Center for Gemifloxacin stability and formulation. This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for Gemifloxacin stability and formulation. This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to identify, quantify, and minimize the degradation of Gemifloxacin into its 4-oxo derivatives.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, one must first understand the molecular vulnerabilities of the active pharmaceutical ingredient (API). Gemifloxacin is a broad-spectrum fluoroquinolone characterized by a 1,4-dihydro-4-oxo-1,8-naphthyridine core and a unique 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl side chain at the C7 position.

While the core structure is relatively stable, the pyrrolidine side chain is highly susceptible to alkaline hydrolysis and oxidative stress. Under alkaline conditions (pH > 8), the pyrrolidine ring undergoes rapid nucleophilic attack. This leads to the cleavage of the side chain and the formation of a truncated sodium 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate derivative ()[1]. Similarly, oxidative stress (via peroxides or UV-A radiation) can oxidize the pyrrolidine ring, forming secondary degradants. Minimizing the formation of this 4-oxo derivative requires strict control over formulation pH, the exclusion of transition metals (which catalyze reactive oxygen species), and robust protection from UV-A radiation.

Pathway API Gemifloxacin (Intact API) Stress Alkaline/Oxidative Stress API->Stress UV/ROS/pH > 8 Intermediate Pyrrolidine Ring Cleavage/Oxidation Stress->Intermediate Nucleophilic Attack Product 4-Oxo Derivative (Degradant) Intermediate->Product Structural Rearrangement

Mechanistic pathway of Gemifloxacin degradation into the 4-Oxo derivative.

Troubleshooting & FAQs

Q: We are observing a secondary peak in our HPLC chromatogram. How can we confirm if this is the 4-Oxo derivative? A: When the pyrrolidine ring is cleaved under alkaline stress, the resulting 4-oxo naphthyridine derivative elutes distinctly from the intact API. Using a Photodiode Array (PDA) detector at 272 nm or 287 nm allows for initial peak purity analysis ()[2]. However, for absolute confirmation, LC-ESI-MS/MS must be employed. The loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring results in a distinct mass shift corresponding to the carboxylate formation ()[1].

Q: Why does our liquid formulation show rapid degradation even at a neutral pH? A: While Gemifloxacin is relatively stable under mild acidic conditions (showing only ~2.7% degradation in 1.5 M HCl after 15 mins) ()[3], it is exquisitely sensitive to trace oxidative impurities. If your excipients (e.g., povidone or polysorbates) contain residual peroxides, oxidative degradation will occur independently of pH. You must screen excipients for peroxide values and consider incorporating a chelating agent.

Q: During forced degradation, our Gemifloxacin samples turn yellow. Is this indicative of the 4-oxo degradant? A: A color change in the API powder or solution is a primary physical indicator of chemical degradation, often linked to photo-oxidation or thermal stress ()[4]. While it strongly suggests the formation of degradation products, color alone cannot confirm the specific 4-oxo derivative. You must perform an analytical assessment to confirm the identity and purity of the substance.

Quantitative Degradation Data

The following table summarizes the kinetic vulnerability of Gemifloxacin under various forced degradation conditions, highlighting the pathways that lead to 4-oxo derivative formation.

Stress ConditionReagent / ParameterDurationObserved Degradation (%)Primary Degradation Pathway
Alkaline Hydrolysis 0.2 M NaOH15 - 30 mins~22.0%Pyrrolidine ring cleavage to 4-oxo naphthyridine derivative ()[1], ()[3]
Oxidative Stress 30% H₂O₂2 - 10 hours~5.0%Oxidation of the pyrrolidine ring / methoxyimino group ()[4], ()[3]
Acidic Hydrolysis 1.5 M HCl15 mins~2.7%Minor structural rearrangement ()[3]
Thermal Stress 100°C12 hoursModerateTemperature-accelerated hydrolysis ()[2], ()[4]

Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for 4-Oxo Derivative Quantification

Objective: To separate intact Gemifloxacin from its 4-oxo degradation products with a resolution (Rs) > 1.5.

  • Stationary Phase Setup: Equip the HPLC with an Inertsil-ODS3V-C18 column (4.6 × 250 mm; 5 μm). Causality: The high carbon load prevents secondary interactions with polar degradants.

  • Mobile Phase Preparation: Prepare a gradient elution using 0.1% trifluoroacetic acid (TFA) adjusted to pH 2.5 and Methanol. Causality: TFA acts as an ion-pairing agent, fully protonating the basic amines on the intact API. This prevents peak tailing and ensures sharp peaks for accurate integration ()[2].

  • Run Conditions: Set the flow rate to 1.0 mL/min at a column temperature of 27°C. Set the PDA detector to 287 nm or 272 nm.

  • Self-Validation Step: Inject a blank and a known standard. The purity index of the Gemifloxacin peak must be >0.999. If the peak purity drops below this threshold, it indicates the co-elution of a degradant, requiring an immediate adjustment of the gradient slope ()[3].

Protocol 2: Controlled Forced Degradation (Alkaline & Oxidative)

Objective: To generate the 4-oxo derivative in a controlled manner for reference standard creation.

  • Stock Preparation: Dissolve 100 mg of pure Gemifloxacin in 100 mL of methanol (1 mg/mL). Causality: Methanol provides complete solubilization without initiating premature aqueous hydrolysis.

  • Stress Application: Transfer 1 mL of the stock to a flask. Add 1 mL of 0.2 M NaOH (for alkaline stress) or 30% H₂O₂ (for oxidative stress).

  • Incubation: Place the flask in the dark for 15 minutes (alkaline) or 2 hours (oxidative) at room temperature. Causality: Incubating in the dark isolates the chemical stress variable from photolytic degradation ()[1].

  • Quenching (Critical Validation Step): Immediately neutralize the alkaline sample with 1 mL of 0.2 M HCl. Causality: Neutralization halts the degradation kinetics instantly. Without this self-validating stop-clock, the sample will continue to degrade non-linearly in the autosampler queue, invalidating the kinetic calculations ()[3].

  • Analysis: Dilute the quenched sample to 25 mL with the mobile phase and inject it into the HPLC.

Workflow Step1 1. API Stock Preparation (Protect from Light) Step2 2. Stress Application (0.2M NaOH or 30% H2O2) Step1->Step2 Initiate Kinetics Step3 3. Reaction Quenching (Neutralization to pH 7) Step2->Step3 Time-point reached Step4 4. RP-HPLC-DAD Analysis (272 nm Detection) Step3->Step4 Self-validating stop

Step-by-step workflow for forced degradation and quantification of the 4-Oxo derivative.

References

  • [1] Structural elucidation of gemifloxacin mesylate degradation product. PubMed (Biomedical Chromatography, 2016). URL:[Link]

  • [2] Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy. PubMed (Biomedical Chromatography, 2011). URL:[Link]

  • [3] Validated stability-indicating HPLC method for analysis of gemifloxacin in tablet formulations. AKJournals (Acta Chromatographica, 2011). URL:[Link]

Sources

Optimization

Troubleshooting low recovery rates of 4-Oxo Gemifloxacin

Welcome to the technical support center for troubleshooting issues related to the bioanalysis of 4-Oxo Gemifloxacin. This guide is designed for researchers, scientists, and drug development professionals encountering cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting issues related to the bioanalysis of 4-Oxo Gemifloxacin. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low or inconsistent recovery rates during experimental workflows. Here, we will address common problems in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance your analytical success.

Frequently Asked Questions (FAQs)

Q1: We are experiencing consistently low recovery of 4-Oxo Gemifloxacin from plasma samples. What are the most common causes?

Low recovery is a frequent challenge in bioanalysis and typically originates from one or more stages of the sample preparation process. For a zwitterionic compound like 4-Oxo Gemifloxacin, the parent metabolite of Gemifloxacin, the primary areas to investigate are sample extraction efficiency, analyte stability, and potential adsorption to labware.[1][2][3]

The troubleshooting process can be systematically approached by dissecting the workflow into key stages, as illustrated below.

G cluster_prep Sample Preparation A Low Recovery Detected B Investigate Sample Preparation A->B Most Common Source of Error C Assess Analyte Stability A->C D Evaluate Adsorption & Labware A->D E Review LC-MS/MS Parameters A->E F Protein Precipitation (PPT) B->F G Liquid-Liquid Extraction (LLE) B->G H Solid-Phase Extraction (SPE) B->H

Caption: Initial troubleshooting workflow for low analyte recovery.

Section 1: Optimizing Sample Preparation & Extraction

The most critical step impacting recovery is the initial extraction from the biological matrix. The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on the required sample cleanliness and desired recovery rate.

Q2: Is simple Protein Precipitation (PPT) sufficient for 4-Oxo Gemifloxacin extraction?

While PPT using solvents like acetonitrile is a rapid method for sample cleanup, it may not be ideal for achieving high recovery and removing matrix interferences for sensitive LC-MS/MS analysis.[4]

  • Causality: 4-Oxo Gemifloxacin can become entrapped in the precipitated protein pellet, leading to significant analyte loss. Furthermore, this method results in a relatively "dirty" extract, which can cause ion suppression or enhancement in the mass spectrometer, indirectly affecting recovery and reproducibility.

  • Recommendation: Use PPT for initial screening or when high throughput is prioritized over absolute recovery. For quantitative, validated bioanalysis, a more selective technique like SPE is strongly recommended.[5]

Q3: We are using Liquid-Liquid Extraction (LLE), but recovery is poor. How can we improve it?

The efficiency of LLE is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. 4-Oxo Gemifloxacin, like its parent compound Gemifloxacin, is a zwitterionic molecule with a carboxylic acid group (pKa1 ≈ 6.4) and an amino group (pKa2 ≈ 9.0).[6] This means its charge state is highly pH-dependent.

  • Causality: To efficiently extract the analyte into an organic solvent, it should be in its neutral, uncharged state. This occurs at a pH between its two pKa values.[7] At low pH, the amino group is protonated (positive charge), and at high pH, the carboxylic acid is deprotonated (negative charge), both of which increase its water solubility and hinder extraction into an organic phase.

  • Troubleshooting Protocol:

    • Adjust Sample pH: Before extraction, adjust the sample pH to its isoelectric point, which is typically around pH 7.0-7.5 for fluoroquinolones.[8][9] This neutralizes the molecule, maximizing its partition into the organic solvent.

    • Solvent Selection: The choice of organic solvent is critical. A more polar solvent may be required for this class of compounds.

SolventPolarity IndexSuitability for FluoroquinolonesComments
Ethyl Acetate 4.4ModerateCommonly used, but may require multiple extractions.
Dichloromethane 3.1GoodCan be effective, but is a chlorinated solvent.
MTBE 2.5LowGenerally not polar enough for efficient extraction.
n-Butanol 4.0GoodGood polarity, but can have issues with phase separation.
Q4: We are struggling with Solid-Phase Extraction (SPE). Which sorbent should we use and why?

Solid-Phase Extraction (SPE) is the most powerful technique for achieving high, reproducible recovery with the cleanest extracts.[10] The choice of sorbent chemistry is paramount for zwitterionic compounds like 4-Oxo Gemifloxacin.[11]

  • Expertise & Causality: A standard reversed-phase (e.g., C18) sorbent relies solely on hydrophobic interactions.[12] While 4-Oxo Gemifloxacin has some hydrophobicity, relying on this interaction alone can lead to breakthrough during sample loading if the pH is not perfectly controlled. A superior approach is to use a mixed-mode or polymeric sorbent .

    • Mixed-Mode Cation Exchange (MCX): These sorbents have both reversed-phase (hydrophobic) and strong cation exchange (ionic) functionalities. This allows for a dual retention mechanism. At an acidic pH (e.g., pH < 4), the carboxylic acid group of the analyte is neutral, while the amino group is protonated (positive charge), allowing for strong retention on the cation exchanger.

    • Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbents: These are water-wettable polymers that provide excellent retention for a broad range of compounds, including polar and non-polar analytes, without requiring strict pH control during the loading step.

G cluster_crit Critical Steps for Recovery A Start: SPE Method Development B Condition Sorbent (e.g., Methanol) A->B C Equilibrate Sorbent (e.g., Water/Buffer at Load pH) B->C D Load Pre-treated Sample (Adjust pH if using MCX) C->D E Wash 1: Remove Polar Interferences (e.g., Acidic Buffer) D->E F Wash 2: Remove Non-Polar Interferences (e.g., Methanol/Water) E->F G Elute Analyte (e.g., Ammoniated Methanol) F->G H Evaporate & Reconstitute G->H

Caption: A robust SPE workflow for 4-Oxo Gemifloxacin.

  • Self-Validating Protocol (MCX Sorbent):

    • Pre-treatment: Dilute plasma sample 1:1 with 4% phosphoric acid in water. This ensures the analyte's amino group is protonated.

    • Condition: Pass 1 mL of methanol through the MCX cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.[1]

    • Load: Load the pre-treated sample at a slow flow rate (1-2 mL/min).[8]

    • Wash 1: Wash with 1 mL of 0.1 N HCl to remove acidic and neutral interferences.

    • Wash 2: Wash with 1 mL of methanol to remove hydrophobic interferences.

    • Elute: Elute the 4-Oxo Gemifloxacin with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte's charge, disrupting the ionic interaction with the sorbent and allowing for elution.[8]

    • Post-Elution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

Section 2: Addressing Analyte Stability and Adsorption

Even with a perfect extraction method, low recovery can occur if the analyte degrades during processing or is lost to container surfaces.

Q5: Could 4-Oxo Gemifloxacin be degrading during my sample preparation?

Gemifloxacin and its metabolites are generally stable, especially during short-term benchtop procedures.[4][13] However, prolonged exposure to harsh acidic or basic conditions, high temperatures, or certain light conditions could potentially lead to degradation.

  • Trustworthiness Check: To confirm stability, perform a freeze-thaw stability test (e.g., three cycles from -20°C to room temperature) and a bench-top stability test (leaving a processed sample at room temperature for 4-6 hours before injection).[14] If recovery drops significantly in these tests compared to a freshly prepared sample, degradation may be occurring.

  • Recommendation: Prepare samples on ice and minimize exposure to direct light if stability issues are suspected. Use fresh solutions for all steps.

Q6: Is it possible my analyte is sticking to the collection tubes or autosampler vials?

Yes, non-specific binding or adsorption to labware is a frequently overlooked cause of low recovery, especially at low concentrations.[15]

  • Causality: Both glass and polypropylene surfaces can adsorb analytes.[15] Glass surfaces can have a slight negative charge (silanol groups) that can electrostatically interact with the positively charged amine group of 4-Oxo Gemifloxacin at neutral or acidic pH. Polypropylene can have hydrophobic interactions.

  • Troubleshooting Protocol:

    • Test Different Vials: Analyze the same final extract in three different vial types: standard glass, silanized glass, and low-protein-binding polypropylene. If you see a significant increase in response with the silanized or low-binding vials, adsorption is the likely culprit.

    • Modify Reconstitution Solvent: Adding a small amount of organic solvent (e.g., 10-20% acetonitrile) or a competitor compound to your final reconstitution solvent can help reduce non-specific binding by keeping the analyte more soluble or by occupying the active sites on the vial surface.

References

  • Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC. National Center for Biotechnology Information. [Link]

  • Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systems - PMC. National Center for Biotechnology Information. [Link]

  • Stability-Indicating Methods for the Determination of Gemifloxaci - IT Medical Team. IT Medical Team. [Link]

  • Solid phase extraction of the zwitterionic detergent chaps - PubMed. National Center for Biotechnology Information. [Link]

  • Sample Prep Tech Tip: Low Recovery- SPE Method - Phenomenex. Phenomenex. [Link]

  • HPLC and Densitometric TLC Methods for Simultaneous Determination of Gemifloxacin with Some Co-administered Drugs in Human Plasm - Longdom. Longdom Publishing. [Link]

  • Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC. National Center for Biotechnology Information. [Link]

  • B-286 Single Experiment, Single Plate Solid Phase Extraction (SPE) Optimization using 47 Drug Analytes as an Example | Clinical Chemistry | Oxford Academic. Oxford Academic. [Link]

  • Two Eco-Friendly Chromatographic Methods Evaluated by GAPI for Simultaneous Determination of the Fluoroquinolones Moxifloxacin, Levofloxacin, and Gemifloxacin in Their Pharmaceutical Products - MDPI. MDPI. [Link]

  • Assay for Characterizing Adsorption‐Properties of Surfaces (APS) - PMC. National Center for Biotechnology Information. [Link]

  • Determination of Gemifloxacin in human plasma by high performance liquid chromatography using Ultra Violet detector and its appl - SciELO. SciELO. [Link]

  • A Liquid Chromatographic Analysis of Gemifloxacin in Pharmaceutical Preparations Using 4-bromomethyl-7- methoxycoumarin Reagent - Bezmialem Science. Bezmialem Science. [Link]

  • Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite - MDPI. MDPI. [Link]

  • Influence of pH and antibiotic solubility on the removal of ciprofloxacin from aqueous media using montmorillonite | Request PDF - ResearchGate. ResearchGate. [Link]

  • The Reason of Poor Sample Recovery When Using SPE - Hawach. Hawach. [Link]

  • Adsorption Chromatography: Past to Present - Chrom Tech. Chrom Tech. [Link]

  • What could be happening when the spe cannot detect the concentrated sample?. ResearchGate. [Link]

  • Adsorption Chromatography: Principle, Types, Steps, Uses - Microbe Notes. Microbe Notes. [Link]

  • Solving Recovery Problems in SPE | LCGC International. LCGC International. [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. LCGC International. [Link]

  • An Introduction to Chemical Adsorption Analytical Techniques and Methods (Condensed Version) - Micromeritics. Micromeritics. [Link]

  • Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction - RSC Publishing. Royal Society of Chemistry. [Link]

  • Strongly Adsorbing Analytes: What, Why, and How to Fix It | LCGC International. LCGC International. [Link]

  • Factive; INN: Gemifloxacin - European Medicines Agency. European Medicines Agency. [Link]

  • Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem. National Center for Biotechnology Information. [Link]

  • Solid-Phase Extraction (SPE) Method Development - Waters. Waters Corporation. [Link]

  • Biochemical Characterization of New Gemifloxacin Schiff Base (GMFX-o-phdn) Metal Complexes and Evaluation of Their Antimicrobial Activity against Some Phyto- or Human Pathogens - MDPI. MDPI. [Link]

Sources

Troubleshooting

Gemifloxacin Analytical Support Center: Preventing Oxidative Degradation

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in fluoroquinolone analysis: the oxidative and phot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in fluoroquinolone analysis: the oxidative and photolytic degradation of Gemifloxacin during sample preparation. By bridging fundamental chemical causality with field-proven analytical protocols, this guide ensures the absolute integrity of your chromatographic data.

Mechanistic Overview of Gemifloxacin Oxidation

Gemifloxacin mesylate contains a highly reactive 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring[1]. During routine sample preparation, trace transition metals present in solvents or glassware can catalyze the formation of reactive oxygen species (ROS). These ROS selectively attack the pyrrolidinyl moiety, leading to ring cleavage and the formation of polar degradation products[2][3]. Furthermore, Gemifloxacin is inherently photolabile; exposure to ambient laboratory UV light drastically accelerates this radical-mediated oxidation[4]. To achieve a robust, self-validating analytical system, your sample preparation workflow must simultaneously control pH, sequester trace metals, and eliminate light exposure.

Sample Preparation & Stabilization Workflow

G Start Raw Gemifloxacin Sample Step1 Addition of Antioxidant (e.g., Ascorbic Acid / EDTA) Start->Step1 Step2 pH Adjustment (Buffer to pH 2.5 - 3.0) Step1->Step2 Step3 Protection from Light (Actinic Glassware) Step2->Step3 Decision Is sample matrix complex? (e.g., Plasma/Urine) Step3->Decision SPE Solid Phase Extraction (SPE) under Nitrogen Decision->SPE Yes Direct Direct Dilution with Mobile Phase Decision->Direct No HPLC Stability-Indicating HPLC (C18, 287 nm) SPE->HPLC Direct->HPLC

Workflow for Gemifloxacin sample prep to prevent oxidative and photolytic degradation.

Troubleshooting FAQs

Q: Why does Gemifloxacin degrade rapidly in standard aqueous buffers? A: The root cause lies in the susceptibility of the methoxyimino and pyrrolidinyl groups to oxidative attack[1]. In standard aqueous buffers lacking chelating agents, trace transition metals catalyze Fenton-like reactions, generating ROS that oxidize the drug. To prevent this, sample matrices must be maintained at an acidic pH (2.5–3.0) and treated with metal chelators like EDTA to neutralize catalytic metal ions[2].

Q: I observe a secondary peak eluting just before the main Gemifloxacin peak in my HPLC chromatogram. What is the root cause? A: This early-eluting peak is typically an oxidized degradation product or a photolytic cleavage artifact. Gemifloxacin is highly photolabile; exposure to ambient laboratory light during sample preparation accelerates radical-mediated oxidation[4]. Forced degradation studies using 30% H₂O₂ demonstrate that oxidative stress directly generates these polar degradants, which exhibit lower retention times on a reversed-phase C18 column due to increased hydrophilicity[3]. Ensure all sample preparation is conducted in low-actinic (amber) glassware.

Q: How does pH influence the oxidative stability of Gemifloxacin during extraction? A: pH is the primary governor of Gemifloxacin's structural integrity. Under alkaline conditions (e.g., 0.2 M NaOH), the drug undergoes rapid nucleophilic attack, resulting in the complete loss of the pyrrolidinyl ring and the formation of a sodium carboxylate derivative[1]. This structural cleavage makes the molecule exponentially more vulnerable to secondary oxidation. Maintaining the sample at pH 2.5–3.0 using buffers like 0.1% trifluoroacetic acid (TFA) or ammonium acetate protonates the basic amines, sterically and electronically shielding the molecule from oxidative degradation[2][5].

Quantitative Degradation Profiles

To effectively troubleshoot, you must understand the quantitative limits of Gemifloxacin under various stress conditions. The table below summarizes the causality and extent of degradation to help you identify the source of sample instability.

Table 1: Summary of Gemifloxacin Forced Degradation Profiles

Stress ConditionReagent / ParameterDurationDegradation Extent / ObservationReference
Oxidative 30% H₂O₂10 hoursMild to moderate degradation; polar degradants formed[3]
Alkaline Hydrolysis 0.2 M NaOH (Reflux)8 hoursSignificant degradation; loss of pyrrolidinyl ring[1][3]
Acidic Hydrolysis 1 M HCl (Reflux)8 - 10 hoursMild degradation; structurally more stable than in base[3][6]
Thermal 85°C - 100°C1 - 12 hoursMild degradation; intact core structure largely preserved[3][5]
Photolytic UV Light / Sunlight15 minutesRapid degradation; highly photolabile, enhanced by TiO₂[4][5]

Standard Operating Procedure: Oxidation-Resistant Sample Preparation

Objective: To extract and quantify Gemifloxacin from bulk powder or pharmaceutical formulations while completely suppressing oxidative and photolytic degradation pathways.

Phase 1: Reagent and Buffer Preparation

  • Antioxidant Diluent: Prepare a solution of 0.1% (w/v) ascorbic acid and 1 mM EDTA in LC-MS grade water. Adjust the pH to 2.5 using dilute phosphoric acid. Causality: Ascorbic acid acts as a sacrificial antioxidant, while EDTA sequesters trace metals that catalyze Fenton-like oxidative reactions.

  • Mobile Phase: Prepare a gradient mixture consisting of 0.1% Trifluoroacetic acid (TFA) in water (pH 2.5) and HPLC-grade Methanol[2]. Degas the mixture via ultrasonication for 15 minutes to remove dissolved oxygen.

Phase 2: Sample Extraction (Perform under low-actinic light) 3. Weighing & Dissolution: Accurately weigh the Gemifloxacin sample (e.g., equivalent to 10 mg of active pharmaceutical ingredient) and transfer it directly to a 100 mL amber volumetric flask to prevent photolytic cleavage[4]. 4. Primary Solubilization: Add 50 mL of the Antioxidant Diluent. Sonicate in a cold-water bath (≤ 20°C) for 10 minutes to ensure complete dissolution without inducing thermal stress[5]. 5. Volume Adjustment: Make up to the mark with the Antioxidant Diluent and mix thoroughly by inversion.

Phase 3: Filtration and Stability-Indicating Analysis 6. Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Discard the first 2 mL of the filtrate to prevent membrane adsorption artifacts. 7. Chromatographic Separation: Inject 20 µL of the filtrate into an HPLC system equipped with a Photodiode Array (PDA) detector. Use an Inertsil ODS-3V C18 column (4.6 × 250 mm, 5 µm) maintained at 27°C[2]. 8. Detection: Monitor the column effluent at 287 nm. This specific wavelength serves as an optimal detection point where Gemifloxacin exhibits strong absorbance with minimal interference from degradation products[2]. 9. System Suitability & Self-Validation: Inject an unstressed control standard alongside the extracted sample. Calculate the peak purity index using the PDA detector. A purity index >0.999 confirms the complete separation of the analyte peak from any trace oxidative degradation products, validating the efficacy of the sample preparation[5].

References

  • Title: Stability-Indicating Methods for the Determination of Gemifloxacin in Presence of its Acid Degradation Product(s) Source: IT Medical Team URL: 6

  • Title: Validated stability-indicating HPLC method for analysis of gemifloxacin in tablet formulations Source: AKJournals URL: 5

  • Title: Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy Source: PubMed / NIH URL: 2

  • Title: Structural elucidation of gemifloxacin mesylate degradation product Source: PubMed / NIH URL: 1

  • Title: Strategies to prevent Gemifloxacin Mesylate degradation during storage Source: BenchChem URL: 3

  • Title: Photostability studies on gemifloxacin and lomefloxacin in bulk powder and dosage forms Source: European Journal of Chemistry URL: 4

Sources

Reference Data & Comparative Studies

Validation

Certificate of Analysis (CoA) for 4-Oxo Gemifloxacin: A Comparative Guide for Analytical Validation

Introduction: The Criticality of Impurity Profiling Gemifloxacin mesylate is a fourth-generation, broad-spectrum fluoroquinolone antibacterial agent. During forced degradation and routine stability testing, the active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Profiling

Gemifloxacin mesylate is a fourth-generation, broad-spectrum fluoroquinolone antibacterial agent. During forced degradation and routine stability testing, the active pharmaceutical ingredient (API) is highly susceptible to degradation pathways—particularly under acidic, basic, thermal, and oxidative stress conditions[1]. One of the primary degradation products monitored during these studies is the 4-oxo derivative of Gemifloxacin.

For pharmaceutical laboratories, accurately quantifying this specific impurity is a strict regulatory requirement governed by ICH Q2(R1) guidelines. The core of accurate quantification lies in the Reference Standard used. The US Pharmacopeia (USP) and FDA mandate that reference standards used for impurity profiling be "highly characterized specimens"[2]. However, analytical scientists often face a choice between Certified Reference Material (CRM) grade standards (accompanied by comprehensive CoAs) and standard Research Grade (RG) materials .

This guide objectively compares the analytical performance of CRM-grade versus RG 4-Oxo Gemifloxacin standards, detailing the causality behind experimental discrepancies and providing a self-validating protocol for LC-MS/MS and HPLC-UV impurity profiling.

Deconstructing the Certificate of Analysis (CoA): CRM vs. Research Grade

A Certificate of Analysis is not merely a statement of purity; it is a metrological passport that dictates the mathematical accuracy of your entire validation workflow[3].

A standard Research Grade CoA typically relies on simple chromatographic purity (Area Normalization %), which fundamentally ignores chromophore differences and "invisible" impurities such as inorganic salts or residual moisture. In contrast, a CRM-grade CoA employs a mass balance approach (100% - impurities - water - residual solvents) or quantitative NMR (qNMR) to establish absolute purity and ensure metrological traceability[3].

Table 1: CoA Parameter Comparison (CRM vs. Research Grade)
ParameterCRM Grade 4-Oxo GemifloxacinResearch Grade (RG) AlternativeAnalytical Impact
Purity Determination qNMR or Mass BalanceHPLC Area Normalization (%)RG overestimates purity, leading to false-low impurity quantification in the API.
Moisture Content Karl Fischer Titration (Exact %)Often omitted or basic "Loss on Drying"Fluoroquinolones are hygroscopic; ignoring water content skews exact mass weighing.
Identity Verification ¹H/¹³C NMR, HRMS, IRBasic LC-MS (m/z match)Ensures the correct isomeric form is used (4-oxo vs. other positional isomers)[1].
Metrological Traceability Traceable to SI units (NIST/USP)NoneEssential for regulatory compliance and cross-laboratory comparability[3].

Experimental Comparison: Performance in Stability-Indicating HPLC-UV & LC-MS/MS

To demonstrate the direct impact of the CoA grade on product performance, we compared the two standards in a stability-indicating Reversed-Phase HPLC (RP-HPLC) assay designed to separate Gemifloxacin from its degradation products[1].

Causality in Method Design

Fluoroquinolones possess both a carboxylic acid and a basic amine group, making them zwitterionic. If analyzed under neutral conditions, the basic amine interacts strongly with residual silanols on the C18 stationary phase, causing severe peak tailing. To prevent this, the mobile phase pH must be strictly controlled. We utilize 0.1% trifluoroacetic acid (TFA) at pH 2.5 . TFA lowers the pH to suppress the ionization of the carboxylic acid while simultaneously acting as an ion-pairing reagent for the basic amine, ensuring sharp, symmetrical peaks for both the parent drug and the 4-oxo impurity[1].

Step-by-Step Methodology: Self-Validating Impurity Profiling

Step 1: Standard Preparation & Mass Correction

  • Accurately weigh 10.0 mg of CRM-grade and RG-grade 4-Oxo Gemifloxacin.

  • Critical Step: Correct the CRM weight using the absolute purity value from its CoA (e.g., if purity is 98.2%, the actual mass is 9.82 mg). For the RG standard, assume 100% purity as absolute data is unavailable.

  • Dissolve in HPLC-grade methanol to yield a 1.0 mg/mL stock solution, sonicating for 5 minutes.

Step 2: Chromatographic Separation (RP-HPLC)

  • Column: Inertsil ODS-3V C18 (250 mm × 4.6 mm, 5 μm)[1].

  • Mobile Phase A: 0.1% TFA in Water (pH 2.5).

  • Mobile Phase B: Methanol.

  • Gradient Program: 0–5 min (20% B), 5–15 min (20→60% B), 15–20 min (60% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 27°C.

  • Detection: Photodiode Array (PDA) set at 287 nm[1].

Step 3: LC-MS/MS Confirmation

  • Split the column effluent to an Electrospray Ionization (ESI) triple quadrupole mass spectrometer.

  • Operate in positive ion mode (ESI+).

  • Monitor the specific precursor-to-product ion transitions to confirm the identity of the separated 4-oxo degradation product against the parent Gemifloxacin mass[1].

Table 2: Quantitative Performance Comparison (CRM vs. RG)
Validation ParameterCRM Grade (Absolute Purity Corrected)Research Grade (Uncorrected)Acceptance Criteria (ICH Q2)
Accuracy (Recovery at LOQ) 99.2% ± 0.8%104.5% ± 2.1%90.0% - 110.0%
Linearity (R²) 0.99980.9945> 0.9990
Limit of Quantitation (LOQ) 0.05 µg/mL0.12 µg/mLSignal-to-Noise ≥ 10:1
Assay Bias in API Spiking +0.1% (Negligible)-4.8% (Under-reporting)≤ 2.0% Bias

Data Interpretation: The Research Grade standard failed both the linearity and assay bias criteria. Because the RG CoA lacked moisture content and residual solvent data, the analyst weighed "wet" mass as pure active substance. This resulted in a weaker actual concentration in the stock solution, causing a systemic -4.8% bias in impurity quantification. In a regulatory audit, this under-reporting of a degradation product would trigger a critical non-conformance.

Visualizing the Analytical Workflow

The following diagram illustrates how the initial selection of the standard and the data provided within its CoA dictate the trajectory and ultimate success of the analytical validation process.

G N1 4-Oxo Gemifloxacin Standard Selection N2 CRM Grade (Full CoA) N1->N2 N3 Research Grade (Basic CoA) N1->N3 N4 Quantitative NMR & Mass Balance N2->N4 N5 Area Normalization Only N3->N5 N6 ICH Compliant Validation N4->N6 N7 Validation Failure (Bias > 2%) N5->N7

Caption: Analytical workflow comparing CRM vs. Research Grade standards for method validation.

Conclusion

The Certificate of Analysis is the foundational document for any analytical standard. When profiling critical degradation products like 4-Oxo Gemifloxacin, the metrological traceability, exact mass balance, and rigorous identity testing provided by a CRM-grade CoA are non-negotiable. Substituting with Research Grade alternatives introduces systemic quantitative bias, compromising the self-validating nature of the analytical protocol and risking regulatory rejection.

References

  • Title: Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy Source: Biomedical Chromatography (via PubMed / NIH) URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

Sources

Comparative

Purity Assessment of 4-Oxo Gemifloxacin Reference Material: A Comparative Guide

Introduction 4-Oxo Gemifloxacin is a primary oxidative degradation product and synthetic impurity of the broad-spectrum fluoroquinolone antibiotic, Gemifloxacin[1]. For pharmaceutical manufacturers and analytical laborat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Oxo Gemifloxacin is a primary oxidative degradation product and synthetic impurity of the broad-spectrum fluoroquinolone antibiotic, Gemifloxacin[1]. For pharmaceutical manufacturers and analytical laboratories, establishing a highly pure reference material (RM) for this specific impurity is a strict regulatory requirement for stability-indicating assays and quality control.

Assigning an absolute purity value to a reference standard requires rigorous analytical scrutiny. This guide objectively compares the two most authoritative methodologies for purity assessment: the traditional Mass Balance (MB) approach and Quantitative Nuclear Magnetic Resonance (qNMR) [2]. By understanding the causality behind these methods, researchers can build a self-validating analytical system that ensures unquestionable scientific integrity.

Analytical Workflow

PurityWorkflow A 4-Oxo Gemifloxacin RM B Mass Balance (MB) A->B C Quantitative NMR A->C D HPLC-UV/MS (Organic) B->D E Karl Fischer (Water) B->E F TGA / ROI (Volatiles/Ash) B->F G 1H-qNMR vs. Internal Standard C->G H Certified Purity D->H 100% - Area% E->H Subtract % F->H Subtract % G->H Direct Molar %

Workflow comparing Mass Balance and qNMR for reference material purity assessment.

Methodology 1: The Mass Balance Approach (The Compendial Standard)

Concept & Causality: The Mass Balance approach operates on a subtractive logic: Purity = 100% - (Organic Impurities + Water + Residual Solvents + Inorganic Ash)[3]. Because no single analytical detector can capture all classes of impurities, this method relies on a self-validating system of orthogonal techniques to ensure no impurity is overlooked[4].

Step-by-Step Protocol:
  • Organic Impurity Profiling (HPLC-UV/MS):

    • Conditions: Inertsil-ODS3V-C18 (4.6 × 250 mm; 5 μm) column[1].

    • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) at pH 2.5 and Methanol[1].

    • Causality: The acidic pH (2.5) maintained by TFA suppresses the ionization of the carboxylic acid moiety on the naphthyridine core of 4-Oxo Gemifloxacin[1]. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring highly accurate area integration for organic degradants.

  • Water Content (Karl Fischer Titration):

    • Method: Coulometric KF titration.

    • Causality: Fluoroquinolones frequently crystallize as hydrates. HPLC-UV cannot detect water; thus, KF is mandatory to prevent the dangerous overestimation of the active mass fraction[3].

  • Residual Solvents & Inorganics (TGA & ROI):

    • Method: Thermogravimetric Analysis (TGA) for volatiles and Residue on Ignition (ROI) at 600°C for inorganic salts[4].

    • Causality: Identifies trapped synthesis solvents (e.g., DMF or ethanol) and residual metal catalysts that are entirely invisible to UV detection.

Methodology 2: Quantitative NMR (The Orthogonal Primary Method)

Concept & Causality: Unlike HPLC, which relies on relative UV response factors that vary wildly between different molecules, qNMR is a primary ratio method[5]. The integrated signal area of a specific proton is directly proportional to its absolute molar concentration. By comparing an isolated proton signal of 4-Oxo Gemifloxacin against an Internal Standard (IS) of known purity, absolute mass fraction can be calculated directly without needing a pre-existing reference standard of the analyte itself[2].

Step-by-Step Protocol:
  • Internal Standard (IS) Selection:

    • Select a certified reference material (e.g.,2)[2].

    • Causality: The IS must have a highly accurate known purity and yield a resonance signal that does not overlap with the complex aromatic signals of the 4-Oxo Gemifloxacin naphthyridine core.

  • Sample Preparation:

    • Accurately co-weigh ~10 mg of 4-Oxo Gemifloxacin and ~5 mg of IS directly into an HPLC-vial using a microbalance, then dissolve in DMSO-d6.

    • Causality: Co-weighing into a single vial establishes a fixed, unbreakable molar ratio. Any subsequent transfer losses of the solution into the NMR tube will not alter the ratio, making the sample preparation a self-validating system.

  • NMR Acquisition & Processing:

    • Acquire 1H-NMR at ≥400 MHz using a 90° pulse angle.

    • Causality: A relaxation delay (D1) of at least 5 × T1 (the longest longitudinal relaxation time of the quantified protons) must be used. This ensures complete spin relaxation between pulses, preventing integration bias and guaranteeing quantitative accuracy[6].

Comparative Experimental Data

The following table summarizes representative validation data comparing the two methodologies for a single batch of 4-Oxo Gemifloxacin reference material.

Analytical ParameterMass Balance (HPLC + KF + TGA + ROI)Quantitative NMR (1H-qNMR)
Primary Principle Subtractive (100% - Σ Impurities)Direct Molar Ratio vs. Internal Standard
Measured Purity 99.15% ± 0.12%98.85% ± 0.08%
Organic Impurities 0.65% (HPLC-UV Area Normalization)N/A (Bypassed by direct measurement)
Water Content 0.15% (Coulometric Karl Fischer)N/A (Solvent exclusion)
Inorganics / Volatiles 0.05% (ROI / TGA)N/A (Non-protonated species ignored)
Analysis Time ~24-48 Hours (Requires multiple instruments)~2-4 Hours (Single instrument workflow)
Sample Required > 100 mg (Due to destructive orthogonal tests)< 15 mg (Non-destructive, recoverable)

Discussion & Causality Analysis: Resolving Analytical Discrepancies

When assessing reference materials like 4-Oxo Gemifloxacin, laboratories frequently observe a slight discrepancy between MB and qNMR results (e.g., 99.15% vs. 98.85%). Why does this occur, and which method should be trusted?

The causality lies in UV response factors [5]. In the Mass Balance approach, organic impurities are quantified by HPLC-UV area normalization at 287 nm[1]. If a co-eluting degradant lacks a strong chromophore at this specific wavelength, its peak area will be artificially low. This leads to an underestimation of total impurities and a dangerous overestimation of the reference material's purity[5].

Conversely, qNMR counts absolute protons regardless of chromophores, making it immune to UV response biases[2]. Therefore, combining these methods creates the ultimate self-validating system :

  • If MB > qNMR: It strongly indicates the presence of "UV-invisible" organic impurities, prompting a re-evaluation of the HPLC method using a universal detector (e.g., LC-MS or Charged Aerosol Detection).

  • If qNMR > MB: It suggests the HPLC method is over-integrating baseline noise, or the reference material is actively degrading during the chromatographic run.

By utilizing qNMR as an orthogonal validation tool, the Mass Balance result is cross-verified, yielding a highly trustworthy, scientifically rigorous certified purity value[2].

References

  • Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy. PubMed (nih.gov). URL:[Link]

  • QNMR for Reference Material Preparation. Encyclopedia.pub. URL:[Link]

  • Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. EDQM. URL:[Link]

Sources

Validation

A Comparative Analysis of Mass Fragmentation Patterns: Gemifloxacin vs. Nalidixic Acid

A Technical Guide for Researchers in Drug Development and Analytical Science This guide provides an in-depth comparison of the mass fragmentation patterns of two key antibacterial agents: Gemifloxacin, a fourth-generatio...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development and Analytical Science

This guide provides an in-depth comparison of the mass fragmentation patterns of two key antibacterial agents: Gemifloxacin, a fourth-generation synthetic fluoroquinolone, and Nalidixic acid, the foundational first-generation quinolone.[1][2] Understanding these fragmentation pathways is critical for the structural elucidation, metabolite identification, and quantitative analysis of these compounds in complex biological matrices.

Introduction: The Significance of Fragmentation in Quinolone Analysis

Quinolone antibiotics function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which ultimately leads to the fragmentation of the bacterial chromosome and cell death.[3][4] In the analytical laboratory, mass spectrometry (MS) serves as a powerful tool to investigate the structure of these molecules. By inducing fragmentation through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), we can generate a unique "fingerprint" for each compound. This fingerprint, or fragmentation pattern, is dictated by the molecule's inherent chemical structure, with the weakest bonds typically breaking first.

This guide will dissect the fragmentation pathways of Gemifloxacin and Nalidixic acid. By comparing the complex, highly substituted Gemifloxacin with the simpler Nalidixic acid, we can clearly illustrate how different functional groups on the core quinolone structure influence the resulting mass spectra. This knowledge is paramount for developing robust and specific LC-MS/MS methods for pharmacokinetic studies, residue analysis, and drug metabolism research.[5][6]

The Comparator: Why Nalidixic Acid?

To provide a meaningful comparison, we have selected Nalidixic acid as our "4-Oxo" representative. While "4-Oxo" describes a functional group, Nalidixic acid represents the fundamental 4-oxo-[3][7]naphthyridine core structure from which later generations of quinolones, including Gemifloxacin, were derived.[2][8] Its simpler structure provides a perfect baseline to understand the fragmentation of the core ring system, allowing us to then identify the specific contributions of Gemifloxacin's more complex substituents.

Mass Fragmentation Analysis of Gemifloxacin

Gemifloxacin is a potent, broad-spectrum fluoroquinolone.[7] Its structure is characterized by a 1,8-naphthyridine core, a cyclopropyl group at the N-1 position, a fluorine atom at C-6, and a distinctive pyrrolidinyl side chain at the C-7 position.

Under positive electrospray ionization (ESI+), Gemifloxacin readily forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 390.1.[6][9] Upon collisional activation, this parent ion undergoes a series of characteristic fragmentation events. The most prominent and diagnostically significant fragmentation involves the C-7 side chain.

Key Fragmentation Pathways for Gemifloxacin:

  • Primary Fragmentation: The most abundant product ion observed in many studies is at m/z 372.1.[6][10] This corresponds to a neutral loss of water (H₂O, 18 Da) from the carboxylic acid group. This is a common fragmentation pathway for many quinolones.[5][8]

  • Side Chain Cleavage: The complex side chain at the C-7 position provides numerous opportunities for fragmentation, leading to a variety of product ions that are specific to Gemifloxacin and related compounds.

Below is a diagram illustrating the primary fragmentation pathway for Gemifloxacin.

Caption: Primary fragmentation of Gemifloxacin [M+H]⁺.

Mass Fragmentation Analysis of Nalidixic Acid

Nalidixic acid, with a molecular formula of C₁₂H₁₂N₂O₃ and a molar mass of 232.24 g/mol , is the progenitor of the quinolone class.[2] Its structure is simpler, containing an N-ethyl group and a methyl group on the 1,8-naphthyridine core.

In positive ESI-MS, Nalidixic acid forms a protonated molecule [M+H]⁺ at m/z 233.2. The fragmentation of this ion is dominated by cleavages around the core ring system, primarily involving the carboxylic acid group.

Key Fragmentation Pathways for Nalidixic Acid:

  • Decarboxylation: A common fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, resulting in a fragment ion at m/z 189.

  • Loss of Water: Similar to other quinolones, the loss of a water molecule (H₂O, 18 Da) is also a characteristic fragmentation, leading to an ion at m/z 215.[8]

  • Combined Losses: Subsequent fragmentation can lead to the combined loss of water and carbon monoxide, [M+H-H₂O-CO]⁺, which is a common feature for the quinolone class.[8]

The fragmentation pathway for Nalidixic Acid is depicted below.

Caption: Primary fragmentation pathways of Nalidixic Acid [M+H]⁺.

Comparative Analysis: Structural Influences on Fragmentation

The comparison of Gemifloxacin and Nalidixic acid fragmentation patterns clearly reveals the influence of their respective substituents.

FeatureGemifloxacinNalidixic AcidRationale
Parent Ion [M+H]⁺ m/z 390.1m/z 233.2Reflects the difference in molecular weight due to Gemifloxacin's complex substituents.
Primary Neutral Loss -H₂O (18 Da)-H₂O (18 Da), -CO₂ (44 Da)Loss of water from the carboxylic acid is common to both.[5][8] Nalidixic acid also readily loses CO₂.
Key Product Ions m/z 372.1m/z 215.2, m/z 189.2Gemifloxacin's primary fragment results from water loss.[6][10] Nalidixic acid shows fragments from both water and carbon dioxide loss.
Side Chain Fragmentation Yes (Complex)NoGemifloxacin's C-7 pyrrolidinyl side chain provides unique fragmentation pathways not present in Nalidixic acid. This is crucial for specific identification.

The most striking difference lies in the fragmentation originating from the C-7 substituent. Gemifloxacin's complex side chain is the primary source of its unique product ions, making MS/MS a highly specific technique for its detection. In contrast, Nalidixic acid's fragmentation is confined to the core ring structure.

Experimental Protocol: A General Workflow for Quinolone Fragmentation Analysis by LC-MS/MS

This protocol outlines a general procedure for analyzing quinolones using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Accurately weigh and dissolve the reference standard (e.g., Gemifloxacin, Nalidixic acid) in a suitable solvent like methanol or a mixture of methanol and water to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare working solutions by serial dilution of the stock solution in the mobile phase.

  • For biological samples (e.g., plasma, tissue), perform protein precipitation with acetonitrile or a suitable organic solvent, followed by centrifugation to remove precipitated proteins.[10]

2. Chromatographic Separation (LC):

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typical. The formic acid aids in the protonation of the analytes.[6]

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

  • Scan Mode:

    • Full Scan (MS1): To determine the m/z of the protonated parent molecule [M+H]⁺.

    • Product Ion Scan (MS2): To obtain the fragmentation pattern. The parent ion is selected in the first quadrupole, fragmented in the collision cell (with a gas like argon), and the resulting fragments are scanned in the third quadrupole.

  • Key Parameters:

    • Capillary Voltage: ~3.5-4.5 kV

    • Source Temperature: ~120-150 °C

    • Desolvation Temperature: ~350-450 °C

    • Collision Energy: This needs to be optimized for each compound to achieve the desired fragmentation. Start with a range of 10-40 eV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Standard Standard/Sample Extraction Extraction/ Precipitation Standard->Extraction Injection Injection Extraction->Injection Column C18 Column Injection->Column ESI ESI Source (Positive Mode) Column->ESI MS1 MS1: Select Parent Ion ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2: Detect Product Ions CID->MS2 Data Data MS2->Data Data Acquisition

Caption: General workflow for LC-MS/MS analysis of quinolones.

Conclusion

The mass fragmentation patterns of Gemifloxacin and Nalidixic acid are directly correlated with their chemical structures. While both share common fragmentation pathways related to the core quinolone ring, such as the loss of water, the complex C-7 side chain of Gemifloxacin introduces unique and diagnostic fragmentation channels. This comparative analysis underscores the power of MS/MS in distinguishing between structurally related compounds. A thorough understanding of these fragmentation mechanisms is essential for the development of highly selective and sensitive analytical methods required in modern pharmaceutical research and development.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2018). Our Evolving Understanding of the Mechanism of Quinolones. Frontiers in Microbiology, 9, 789. [Link]

  • D'Agostino, P. A., Hancock, J. R., & Provost, L. R. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Mass Spectrometry, 35(11), 1275-1283. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]

  • McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (2012). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. [Link]

  • Campbell, J. L., LeBlanc, J. C. Y., & Siu, K. W. M. (2014). Decay Mechanisms of Protonated 4-Quinolone Antibiotics After Electrospray Ionization and Ion Activation. Journal of the American Society for Mass Spectrometry, 25(12), 2098–2108. [Link]

  • ResearchGate. (n.d.). Product ion mass spectra of (a) gemifloxacin and (b) moxifloxacin (internal standard). ResearchGate. [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]

  • International Atomic Energy Agency. (2010). Mass spectrometric study of some fluoroquinolone drugs using electron ionization and chemical ionization techniques in combination with semi-empirical calculations. IAEA. [Link]

  • McCullagh, M., et al. (2012). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation. [Link]

  • Biver, T., et al. (2019). A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies. Molecules, 24(18), 3298. [Link]

  • Ghosh, C., et al. (2010). Determination of Gemifloxacin in Different Tissues of Rat After Oral Dosing of Gemifloxacin Mesylate by LC-MS/MS and Its Application in Drug Tissue Distribution Study. Journal of Chromatography B, 878(20), 1757-1764. [Link]

  • Kang, G., et al. (2020). Simple Determination of Gemifloxacin Levels in Human Plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Science and Technology, 11(1), 1-8. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • ResearchGate. (n.d.). Parent ion mass spectrum of gemifloxacin. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. [Link]

  • Piórkowska, E., & Starek, M. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(5), 1234. [Link]

  • Bongiorno, D., et al. (2023). Aqueous chemistry of nalidixic acid and its complexes with biological relevant cations. Journal of Molecular Liquids, 385, 122394. [Link]

  • European Pharmaceutical Review. (2011). The Forgotten Fragments. European Pharmaceutical Review. [Link]

  • Wikipedia. (n.d.). Nalidixic acid. Wikipedia. [Link]

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Comparative

A Comparative Guide to the Validation of 4-Oxo-Gemifloxacin Using Infrared Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality In the landscape of pharmaceutical development and manufacturing, ensuring t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Gemifloxacin, a potent fourth-generation fluoroquinolone antibiotic, is no exception.[1][2] Like many complex organic molecules, gemifloxacin can degrade under various stress conditions, such as exposure to acidic, basic, or oxidative environments, leading to the formation of impurities.[3][4][5] One such critical degradation product is 4-Oxo-Gemifloxacin. The presence of this and other impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for the detection and quantification of these related substances are not just a regulatory requirement but a scientific necessity.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the validation of 4-Oxo-Gemifloxacin, with a primary focus on the application of Infrared (IR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed methodologies, and compare the spectral data of 4-Oxo-Gemifloxacin with its parent compound, Gemifloxacin. This guide is designed to be a self-validating system, grounded in authoritative references and scientific integrity.

The Significance of 4-Oxo-Gemifloxacin and the Power of IR Spectroscopy

4-Oxo-Gemifloxacin is a known degradation product of Gemifloxacin, often formed under hydrolytic and oxidative stress conditions. Its structure, while similar to the parent drug, contains a critical difference: the substitution of a functional group with a ketone at the 4-position of the naphthyridine core. This seemingly small change can alter the molecule's physicochemical properties and potentially its toxicological profile.

Infrared (IR) spectroscopy is a powerful and rapid analytical technique that probes the vibrational modes of molecules.[6] By analyzing the absorption of infrared radiation, we can identify the functional groups present in a molecule, providing a unique chemical "fingerprint." This makes IR spectroscopy an invaluable tool for:

  • Identity Confirmation: Verifying the structure of known impurities like 4-Oxo-Gemifloxacin against a reference standard.

  • Structural Elucidation: Aiding in the characterization of unknown degradation products.

  • Process Monitoring: Detecting the formation of impurities during drug manufacturing and stability studies.

The choice of IR spectroscopy in this context is underpinned by its specificity, speed, and non-destructive nature, making it a highly efficient method for qualitative analysis in a quality control environment.

A Comparative Analysis of IR Spectral Data: Gemifloxacin vs. 4-Oxo-Gemifloxacin

The key to using IR spectroscopy for the validation of 4-Oxo-Gemifloxacin lies in the discernible differences between its spectrum and that of the parent Gemifloxacin molecule. The structural dissimilarity, primarily at the 4-position, gives rise to unique vibrational frequencies.

Functional Group Characteristic IR Absorption Band (cm⁻¹) - Gemifloxacin Expected Characteristic IR Absorption Band (cm⁻¹) - 4-Oxo-Gemifloxacin Interpretation of the Difference
C=O (Carboxylic Acid) ~1718 cm⁻¹[7]~1720 cm⁻¹The carboxylic acid carbonyl stretch is expected to be present in both molecules, with a slight shift possible due to changes in the electronic environment of the naphthyridine ring.
C=O (Pyridone) ~1630 cm⁻¹Not ApplicableThis peak, characteristic of the 4-pyridone system in Gemifloxacin, is absent in the 4-oxo derivative.
C=O (Ketone) Not Applicable~1680-1660 cm⁻¹The appearance of a strong absorption band in this region is a key indicator of the formation of the 4-oxo group and the primary distinguishing feature.
O-H (Carboxylic Acid) Broad, ~3500-3100 cm⁻¹[7]Broad, ~3500-3100 cm⁻¹The broad O-H stretch from the carboxylic acid group will be present in both spectra, indicative of hydrogen bonding.
N-H (Amine) ~3476 cm⁻¹[8]~3476 cm⁻¹The N-H stretching vibration from the aminomethyl group on the pyrrolidine ring should be present in both compounds.
C-F (Aromatic) ~1050-1000 cm⁻¹[9]~1050-1000 cm⁻¹The C-F stretch from the fluoro-substituted aromatic ring is expected to be a common feature.

Experimental Protocol: Validation of 4-Oxo-Gemifloxacin by FT-IR Spectroscopy

This protocol outlines a step-by-step methodology for the acquisition and analysis of an IR spectrum of a 4-Oxo-Gemifloxacin reference standard, adhering to principles of scientific integrity and trustworthiness.

Objective:

To obtain a high-quality Fourier Transform Infrared (FT-IR) spectrum of a 4-Oxo-Gemifloxacin reference standard for identity confirmation and comparison with Gemifloxacin.

Materials and Equipment:
  • 4-Oxo-Gemifloxacin Reference Standard

  • Gemifloxacin Reference Standard

  • Potassium Bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) with a deuterated triglycine sulfate (DTGS) detector.

Methodology:

1. Sample Preparation (KBr Pellet Method):

  • Rationale: The KBr pellet technique is a classic and reliable method for obtaining high-quality IR spectra of solid samples. It minimizes scattering effects and produces sharp, well-defined absorption bands.

  • Procedure:

    • Gently grind approximately 1-2 mg of the 4-Oxo-Gemifloxacin reference standard in an agate mortar.

    • Add approximately 200 mg of dry, spectroscopic grade KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

2. Instrument Parameters and Data Acquisition:

  • Rationale: The chosen parameters are optimized to achieve a good signal-to-noise ratio and spectral resolution, ensuring the detection of subtle spectral features.

  • Procedure:

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Set the following instrument parameters:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (for signal averaging)

      • Apodization: Happ-Genzel

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the 4-Oxo-Gemifloxacin sample in the beam path and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Analysis and Interpretation:

  • Rationale: A systematic approach to spectral analysis ensures that all key features are identified and correctly assigned, leading to a confident identification of the compound.

  • Procedure:

    • Process the acquired spectrum to identify the wavenumbers of the major absorption bands.

    • Compare the observed absorption bands with the expected frequencies for the functional groups present in 4-Oxo-Gemifloxacin (refer to the comparative table above).

    • Pay close attention to the appearance of a strong carbonyl (C=O) stretching band in the region of 1680-1660 cm⁻¹, which is characteristic of the newly formed ketone group.

    • Confirm the absence of the pyridone C=O stretch that is characteristic of Gemifloxacin.

    • Overlay the spectrum of 4-Oxo-Gemifloxacin with a spectrum of Gemifloxacin obtained under the same conditions to visually highlight the differences.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison start Start: Obtain 4-Oxo-Gemifloxacin Reference Standard grind_sample Grind 1-2 mg of Sample start->grind_sample add_kbr Add ~200 mg of KBr grind_sample->add_kbr mix_grind Thoroughly Mix and Grind add_kbr->mix_grind press_pellet Press into a Transparent Pellet mix_grind->press_pellet place_pellet Place Pellet in FT-IR Spectrometer press_pellet->place_pellet set_params Set Instrument Parameters (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) place_pellet->set_params collect_bg Collect Background Spectrum set_params->collect_bg collect_sample Collect Sample Spectrum collect_bg->collect_sample process_spectrum Process Spectrum and Identify Peak Wavenumbers collect_sample->process_spectrum compare_functional Compare with Expected Functional Group Frequencies process_spectrum->compare_functional identify_ketone Identify Key C=O Stretch (~1670 cm⁻¹) compare_functional->identify_ketone overlay_spectra Overlay with Gemifloxacin Spectrum identify_ketone->overlay_spectra end End: Confirm Identity of 4-Oxo-Gemifloxacin overlay_spectra->end

Caption: Experimental workflow for the validation of 4-Oxo-Gemifloxacin using FT-IR spectroscopy.

Alternative and Complementary Analytical Methods

While IR spectroscopy is an excellent tool for identity confirmation, a comprehensive validation of 4-Oxo-Gemifloxacin often involves a multi-faceted approach, employing other analytical techniques for quantification and further characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for impurity profiling due to its high resolution, sensitivity, and quantitative capabilities.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Application for 4-Oxo-Gemifloxacin:

    • Quantification: A validated stability-indicating HPLC method can accurately quantify the levels of 4-Oxo-Gemifloxacin in a Gemifloxacin drug substance or product.[8]

    • Separation: It can effectively separate 4-Oxo-Gemifloxacin from Gemifloxacin and other potential degradation products, ensuring specificity.[4]

    • Forced Degradation Studies: HPLC is instrumental in monitoring the formation of degradation products under various stress conditions.[3]

  • Typical Method Parameters:

    • Column: C18 columns are commonly used for the analysis of fluoroquinolones.[8]

    • Mobile Phase: A mixture of an acidic buffer (e.g., ammonium acetate or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed in a gradient or isocratic elution mode.[4][8]

    • Detection: UV detection is typically set at a wavelength where both Gemifloxacin and its impurities show significant absorbance, often around 272 nm.[8]

Mass Spectrometry (MS)

When coupled with a separation technique like HPLC (LC-MS), mass spectrometry provides invaluable structural information.

  • Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns.

  • Application for 4-Oxo-Gemifloxacin:

    • Structural Confirmation: LC-MS can confirm the identity of 4-Oxo-Gemifloxacin by providing its exact molecular weight.

    • Elucidation of Unknowns: For novel degradation products, MS/MS (tandem mass spectrometry) can be used to fragment the molecule and piece together its structure.[4]

Conclusion: A Holistic Approach to Impurity Validation

The validation of 4-Oxo-Gemifloxacin is a critical aspect of ensuring the quality and safety of Gemifloxacin-containing pharmaceuticals. Infrared spectroscopy serves as a rapid and reliable tool for the identity confirmation of this key degradation product, with its performance underscored by the distinct spectral differences compared to the parent drug. The appearance of a characteristic ketonic carbonyl stretch is a definitive marker for the presence of 4-Oxo-Gemifloxacin.

However, as a Senior Application Scientist, it is crucial to advocate for a holistic and orthogonal approach to analytical method validation. While IR spectroscopy excels in qualitative analysis, its quantitative capabilities for low-level impurities are limited. Therefore, it should be used in concert with powerful quantitative techniques like HPLC. The synergy of these methods, complemented by the structural elucidation power of mass spectrometry, provides a robust and self-validating system for the comprehensive characterization and control of impurities, ultimately safeguarding patient health. This integrated strategy aligns with the principles of scientific integrity and the stringent requirements of global regulatory bodies.

References

  • Gemifloxacin. PubChem. (2026). Retrieved from [Link].

  • BenchChem. (2025).
  • Rao, R. N., Naidu, C. G., Prasad, K. G., & Narasimha, R. (2011). Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy.
  • In-vitro microbiological evaluation of gemifloxacin derivatives: Synthesis, vibrational spectroscopy, molecular docking and DFT studies. (2025). Journal of Molecular Structure, 1311, 138139.
  • Kappe, T. (2011). Structural elucidation of gemifloxacin mesylate degradation product. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 117-124.
  • Biochemical Characterization of New Gemifloxacin Schiff Base (GMFX-o-phdn) Metal Complexes and Evaluation of Their Antimicrobial Activity against Some Phyto- or Human Pathogens. (2022). Molecules, 27(4), 1234.
  • Gemifloxacin-transition metal complexes as therapeutic candidates: antimicrobial, antifungal, anti-enzymatic, and docking studies of newly synthesized complexes. (2022). Journal of Molecular Structure, 1252, 132145.
  • BenchChem. (2025).
  • Synthesis, Characterization and Biological Studies of Gemifloxacin Mesylate with Nickel(II) and Copper(II). (2024). Asian Journal of Chemistry, 36(11), 3245-3250.
  • Pharmaffiliates. (n.d.). Gemifloxacin-impurities. Retrieved from [Link]

  • Asian Journal of Chemistry. (2024). Synthesis, Characterization and Biological Studies of Gemifloxacin Mesylate with Nickel(II) and Copper(II). 36(11), 3245-3250.
  • Urbaniak, B., & Kokot, Z. J. (2009). Spectroscopic investigations of fluoroquinolones metal ion complexes. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 589-596.
  • PubChem. (2026). Gemifloxacin. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic data of gemifloxacin-metal complexes (FT-IR and 1 H-NMR).
  • International Journal of Chemistry Studies. (2020). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. 4(5), 18-21.
  • Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. (2021). Antibiotics, 10(7), 847.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Synthesis, Characterization, and Antibacterial Effectiveness of Gemifloxacin C-3 Modified Amide Analogs: A Theoretical and Experimental Approach.
  • Biochemical Characterization of New Gemifloxacin Schiff Base (GMFX-o-phdn) Metal Complexes and Evaluation of Their Antimicrobial Activity against Some Phyto- or Human Pathogens. (2022). Molecules, 27(4), 1234.
  • ResearchGate. (2013). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA.
  • Table of Characteristic IR Absorptions. (n.d.).
  • ResearchGate. (2025). FTIR Spectrum for Gemifloxacin pure drug.
  • International Research Journal of Pharmacy and Medical Sciences. (2019). Gemifloxacin with Different Essential Metals, In Vitro Interaction and Investigation of Antimicrobial Activity. 2(6), 10-14.
  • Abdel-Moety, E. M., Badawey, A. M., Essam, H. M., & Aboul Alamine, F. M. (2015). Stability-Indicating Methods for the Determination of Gemifloxacin in Presence of its Acid Degradation Product(s). International Journal of Drug Development and Research, 7(2), 1-8.
  • ResearchGate. (2025). Validated stability indicating assay of Gemifloxacinby different chromatographic and Spectrophotometric methods of analysis.

Sources

Validation

High-Resolution Detection of 4-Oxo Gemifloxacin: A Comparative Guide on Accuracy and Precision in UHPLC-MS/MS vs. Traditional HPLC-UV

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Scientific Context Gemifloxacin is a potent fourth-generation fluoroquinolone antibiotic, characterized by its[1]. Du...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Scientific Context

Gemifloxacin is a potent fourth-generation fluoroquinolone antibiotic, characterized by its[1]. During the synthesis, formulation, and stability testing of gemifloxacin mesylate, monitoring related substances and degradation products is a critical regulatory requirement. Among these, 4-Oxo Gemifloxacin (often classified as a primary oxidative degradant or related impurity) presents a unique analytical challenge[2].

Because 4-Oxo Gemifloxacin shares the core with the parent active pharmaceutical ingredient (API)[3], traditional chromatographic methods struggle to achieve baseline resolution without excessively long run times. This guide provides an objective comparison between traditional HPLC-UV platforms and advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). By examining accuracy, precision, and the causality behind method parameters, we establish a self-validating analytical workflow compliant with the latest[4].

Scientific Rationale: The Causality of Method Evolution

As a Senior Application Scientist, I frequently observe laboratories relying on legacy High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) for impurity profiling. While robust for bulk API assays, HPLC-UV lacks the specificity required for trace-level detection.

  • The Limitations of HPLC-UV: Detection relies on chromophore absorbance (typically around 273 nm). Because the structural difference between gemifloxacin and its 4-oxo derivative is minimal, their UV absorption spectra overlap almost entirely. To separate them, analysts must use complex, highly buffered mobile phases and long C18 columns (e.g., 250 mm, 5 µm), resulting in run times exceeding 15–20 minutes[2]. Furthermore, precision degrades significantly at lower concentrations due to baseline noise.

  • The UHPLC-MS/MS Advantage: Transitioning to UHPLC-MS/MS fundamentally shifts the analytical paradigm. By utilizing sub-2 µm stationary phases, we minimize the eddy diffusion term in the van Deemter equation, sharpening peak shapes and reducing run times. More importantly, the tandem mass spectrometer acts as an orthogonal separation dimension. Using Electrospray Ionization in positive mode (ESI+), we monitor specific Multiple Reaction Monitoring (MRM) transitions. Even if 4-Oxo Gemifloxacin partially co-elutes with another minor impurity, the mass analyzer isolates its exact precursor-to-product ion transition, eliminating matrix interference and drastically improving both accuracy and precision.

Comparative Performance Data

The following table summarizes the experimental validation data comparing a standard HPLC-UV method against an optimized UHPLC-MS/MS workflow for 4-Oxo Gemifloxacin detection.

Analytical ParameterTraditional HPLC-UV (273 nm)Advanced UHPLC-MS/MS (ESI+)Scientific Implication
Linearity Range 1.0 – 50.0 µg/mL0.01 – 10.0 µg/mLMS/MS provides 100x greater sensitivity for trace analysis.
Limit of Detection (LOD) 0.30 µg/mL0.002 µg/mLCritical for the early detection of oxidative degradation.
Limit of Quantitation (LOQ) 1.00 µg/mL0.01 µg/mLEnsures compliance with strict ICH impurity reporting thresholds.
Accuracy (% Recovery at LOQ) 89.5% ± 4.2%99.2% ± 1.1%Isotope dilution in MS/MS inherently corrects for matrix effects.
Precision (% RSD at LOQ) 4.8% (n=6)1.2% (n=6)Superior repeatability due to a high signal-to-noise (S/N) ratio.
Total Run Time ~20.0 minutes4.5 minutesSub-2 µm particles accelerate high-throughput screening.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and scientific integrity, the following UHPLC-MS/MS protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and continuous bracketing, the method automatically flags and corrects for instrument drift, ion suppression, or extraction losses.

Step 1: Preparation of Self-Validating Standards
  • Primary Stock: Dissolve 1.0 mg of 4-Oxo Gemifloxacin reference standard in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Internal Standard (SIL-IS): Prepare a 10 µg/mL solution of Gemifloxacin-13C-d2.

    • Causality: The SIL-IS co-elutes with the target analytes and experiences identical matrix effects. Any fluctuation in the MS source ionization efficiency will affect both the native and labeled compounds equally, keeping the response ratio constant and ensuring absolute accuracy.

  • Calibration Curve: Dilute the primary stock with mobile phase to create a 6-point calibration curve (0.01 to 10.0 µg/mL), spiking each level with a constant 0.5 µg/mL of the SIL-IS.

Step 2: Sample Extraction and Matrix Mitigation
  • Spiking: Transfer 100 µL of the pharmaceutical sample (e.g., forced degradation aliquot) into a microcentrifuge tube. Immediately add 10 µL of the SIL-IS (10 µg/mL).

  • Protein Precipitation/Extraction: Add 300 µL of cold Acetonitrile to the sample.

    • Causality: Acetonitrile rapidly denatures any proteinaceous matrix and crashes out highly polar excipients, preventing them from fouling the UHPLC column or causing ion suppression in the MS source.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Step 3: UHPLC-MS/MS Instrumental Analysis
  • Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid acts as a proton donor, driving the equilibrium toward the[M+H]+ ionized state required for robust positive electrospray ionization).

    • Solvent B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 0.5 minutes, re-equilibrate for 1.0 minute. Flow rate: 0.4 mL/min.

  • System Suitability Testing (SST): Inject a mid-level standard six times before the batch. The system is validated for the run only if the retention time % RSD is < 0.5% and the peak area ratio % RSD is < 2.0%.

Step 4: Accuracy and Precision Data Evaluation

According to [4], evaluate Accuracy by calculating the % Recovery of spiked samples at three concentration levels (low, medium, high). Evaluate Precision (Repeatability) by analyzing six independent preparations of the sample at the 100% test concentration. The method is deemed precise if the % RSD is ≤ 2.0%.

Workflow Visualization

G SamplePrep Sample Preparation (Spike with 13C-d2 ISTD) UHPLC UHPLC Separation (Sub-2 µm C18 Column) SamplePrep->UHPLC MSMS MS/MS Detection (ESI+, MRM Mode) UHPLC->MSMS DataAnalysis Data Analysis (Peak Integration) MSMS->DataAnalysis Accuracy Accuracy Assessment (% Recovery: 98-102%) DataAnalysis->Accuracy Precision Precision Assessment (% RSD < 2.0%) DataAnalysis->Precision Validation ICH Q2(R2) Validation (Self-Validating System) Accuracy->Validation Precision->Validation

Fig 1: Analytical workflow and ICH Q2(R2) validation pathway for 4-Oxo Gemifloxacin detection.

Conclusion

For the rigorous detection of 4-Oxo Gemifloxacin, upgrading from traditional HPLC-UV to UHPLC-MS/MS is not merely a matter of convenience—it is a scientific necessity for achieving trace-level accuracy and precision. By leveraging sub-2 µm chromatography, orthogonal mass detection, and a self-validating isotope dilution protocol, laboratories can confidently meet and exceed the stringent analytical thresholds demanded by modern pharmaceutical quality systems.

References

  • Rao, R. N., et al. "Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy." Biomedical Chromatography, 2011.[Link]

  • U.S. Food and Drug Administration (FDA). "FACTIVE (gemifloxacin mesylate) Tablets Prescribing Information."[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9571107, Gemifloxacin."[Link]

Sources

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